8-Bromo-5-fluoroquinolin-4-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-bromo-5-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLVFYGOSNNWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677798 | |
| Record name | 8-Bromo-5-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065092-35-4 | |
| Record name | 8-Bromo-5-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Bromo-5-fluoroquinolin-4-ol
This guide provides a comprehensive technical overview of a robust and reliable synthetic pathway for 8-Bromo-5-fluoroquinolin-4-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a methodology, but a deep dive into the chemical principles and practical considerations that underpin this synthesis.
Introduction: The Significance of the Quinolin-4-one Core
The quinolin-4-one moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous antibacterial, anticancer, and antiviral agents. The targeted compound, 8-Bromo-5-fluoroquinolin-4-ol, with its specific substitution pattern, presents a unique electronic and steric profile, making it a valuable building block for the exploration of new therapeutic agents. This guide will detail a logical and efficient two-stage synthetic approach, commencing with the preparation of a key aniline intermediate, followed by its elaboration into the final quinolin-4-one structure via the classical yet highly effective Gould-Jacobs reaction.
Strategic Overview of the Synthesis
The synthesis is strategically divided into two primary stages:
-
Synthesis of the Key Intermediate: 2-Bromo-5-fluoroaniline. This initial stage focuses on the preparation of the crucial aniline precursor, which dictates the final substitution pattern of the quinolin-4-one ring.
-
Construction of the Quinolin-4-one Scaffold via the Gould-Jacobs Reaction. The second stage employs the well-established Gould-Jacobs reaction to cyclize the aniline intermediate, thereby constructing the desired bicyclic quinolin-4-one core.
This approach is designed for both scalability and reproducibility, with a focus on high-yield steps and readily available starting materials.
Caption: Overall synthetic pathway for 8-Bromo-5-fluoroquinolin-4-OL.
Part 1: Synthesis of the Key Intermediate: 2-Bromo-5-fluoroaniline
The successful synthesis of 8-Bromo-5-fluoroquinolin-4-ol is critically dependent on the availability of the correctly substituted aniline precursor, 2-Bromo-5-fluoroaniline. A reliable method for its preparation involves a multi-step sequence starting from the readily available 4-fluoroaniline.
Experimental Protocol: Synthesis of 2-Bromo-5-fluoroaniline
This protocol details a robust, multi-step synthesis of 2-Bromo-5-fluoroaniline with high yield and purity.
Step 1: Acylation of 4-Fluoroaniline
-
In a suitable reaction vessel, dissolve 4-fluoroaniline in a solvent such as glacial acetic acid.
-
Slowly add an acylating agent, for example, acetic anhydride, to the solution while stirring.
-
The reaction is typically exothermic and should be monitored. After the addition is complete, the mixture is stirred until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 4-fluoroacetanilide, can be isolated by precipitation in water, followed by filtration and drying.
Step 2: Nitration of 4-Fluoroacetanilide
-
To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice bath, slowly add the 4-fluoroacetanilide from the previous step.
-
Maintain the temperature of the reaction mixture below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product, 2-nitro-4-fluoroacetanilide.
-
Filter the solid, wash with cold water until the washings are neutral, and dry thoroughly.
Step 3: Bromo-de-acetamidation (Sandmeyer-type Reaction)
-
Dissolve the 2-nitro-4-fluoroacetanilide in a suitable acidic medium, such as a mixture of hydrobromic acid and water.
-
Cool the solution in an ice-salt bath and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate vessel, prepare a solution of a copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, the mixture is stirred at room temperature or gently warmed to ensure complete reaction.
-
The product, 2-bromo-5-fluoronitrobenzene, can be isolated by steam distillation or solvent extraction.
Step 4: Reduction of 2-Bromo-5-fluoronitrobenzene
-
In a reaction flask, create a suspension of iron powder in a mixture of ethanol and a small amount of acetic acid.
-
Heat the suspension to reflux and then add the 2-bromo-5-fluoronitrobenzene dropwise.
-
The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and make it basic with an aqueous solution of sodium hydroxide.
-
Extract the product, 2-bromo-5-fluoroaniline, with a suitable organic solvent such as diethyl ether.
-
Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the desired aniline.[1]
| Parameter | Value |
| Starting Material | 4-Fluoroaniline |
| Key Reagents | Acetic anhydride, Nitric acid, Sulfuric acid, Sodium nitrite, Copper(I) bromide, Iron powder |
| Overall Yield | Typically in the range of 50-60% over four steps |
| Purity | >98% (as determined by GC-MS and NMR) |
Part 2: Construction of the Quinolin-4-one Scaffold via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, providing a reliable method for the construction of the 4-hydroxyquinoline (quinolin-4-one) core.[2] This reaction proceeds in two key steps: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.
Regioselectivity: The Decisive Factor
A critical consideration in the Gould-Jacobs reaction with asymmetrically substituted anilines, such as 2-bromo-5-fluoroaniline, is the regioselectivity of the cyclization step. The cyclization can, in principle, occur at either of the two ortho positions to the amino group. However, the presence of the bulky bromine atom at the 2-position of the aniline ring is expected to exert significant steric hindrance, thereby disfavoring cyclization at the adjacent carbon (the 6-position of the aniline). Consequently, the cyclization is directed to the sterically less encumbered position (the 6-position of the aniline, which becomes the 8-position of the quinolinone), leading to the desired 8-bromo-5-fluoroquinolin-4-ol.
Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of 8-Bromo-5-fluoroquinolin-4-OL.
Experimental Protocol: Gould-Jacobs Synthesis of 8-Bromo-5-fluoroquinolin-4-ol
This protocol outlines a classical thermal approach to the Gould-Jacobs reaction. Modern variations utilizing microwave irradiation can significantly reduce reaction times and improve yields.
Step 1: Condensation
-
In a round-bottom flask, combine 2-bromo-5-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture at 100-130°C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
To the crude anilidomethylenemalonate intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to a high temperature, typically in the range of 250-260°C, and maintain this temperature for a short period (e.g., 15-30 minutes).
-
The cyclized product, ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.
-
The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the dried ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis of the ester is complete (monitored by TLC).
-
Cool the reaction mixture and carefully acidify with a strong acid, such as concentrated hydrochloric acid, to precipitate the carboxylic acid intermediate.
-
The resulting 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylic acid can be decarboxylated by heating the solid above its melting point until the evolution of carbon dioxide ceases.
-
Alternatively, the acidic solution from the previous step can be heated to effect decarboxylation directly.
-
The final product, 8-Bromo-5-fluoroquinolin-4-ol, precipitates upon cooling and can be collected by filtration, washed with water, and dried.
| Parameter | Value |
| Starting Material | 2-Bromo-5-fluoroaniline |
| Key Reagents | Diethyl ethoxymethylenemalonate, Dowtherm A, Sodium hydroxide, Hydrochloric acid |
| Yield | Moderate to good, depending on the efficiency of the cyclization and purification steps |
| Purity | Can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) |
Conclusion
The synthetic pathway detailed in this guide provides a clear and logical approach to the preparation of 8-Bromo-5-fluoroquinolin-4-ol. By focusing on the synthesis of a key aniline intermediate followed by a regioselective Gould-Jacobs reaction, this methodology offers a reliable route for accessing this valuable heterocyclic compound. The principles and protocols outlined herein are intended to empower researchers and drug development professionals in their efforts to explore the chemical space around the quinolin-4-one scaffold and to accelerate the discovery of new therapeutic agents.
References
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. Available at: [Link]
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Wikipedia. Gould–Jacobs reaction. Available at: [Link]
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PrepChem. Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Available at: [Link]
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MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]
-
ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. Available at: [Link]
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Spectroscopic Data of 8-Bromo-5-fluoroquinolin-4-ol: A Comprehensive Technical Guide
Introduction
8-Bromo-5-fluoroquinolin-4-ol is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its reactivity, biological activity, and for ensuring quality control in its synthesis and application. This technical guide provides an in-depth analysis of the expected spectroscopic data for 8-Bromo-5-fluoroquinolin-4-ol (CAS No: 1065092-35-4), offering a foundational reference for researchers, scientists, and drug development professionals. While experimental spectra for this specific compound are not widely available in the public domain, this guide leverages established principles of spectroscopy and data from structurally related compounds to present a robust, predictive analysis of its spectral characteristics.
Molecular Structure and Properties
-
SMILES Code: Oc1ccnc2c(Br)ccc(F)c12[1]
The quinolin-4-ol core, substituted with a bromine atom at the 8-position and a fluorine atom at the 5-position, presents a unique electronic and structural environment that will be reflected in its spectroscopic signatures.
Figure 1: Molecular structure of 8-Bromo-5-fluoroquinolin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 8-Bromo-5-fluoroquinolin-4-ol, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the connectivity and chemical environment of the atoms.
Experimental Protocol: A Validating System
A robust NMR analysis of 8-Bromo-5-fluoroquinolin-4-ol would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio and a sufficient relaxation delay for quantitative integration.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, this is a straightforward experiment.
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments should be performed.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Figure 2: A typical workflow for NMR-based structure elucidation.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the protons on the quinoline ring system. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | 8.0 - 8.3 | d | J ≈ 5.0 |
| H-3 | 6.5 - 6.8 | d | J ≈ 5.0 |
| H-6 | 7.2 - 7.5 | t | J(H-F) ≈ 9.0, J(H-H) ≈ 9.0 |
| H-7 | 7.6 - 7.9 | d | J ≈ 9.0 |
| 4-OH | 10.0 - 12.0 | br s | - |
Interpretation:
-
The downfield shift of H-2 is characteristic of its position adjacent to the nitrogen atom in the heterocyclic ring.
-
The coupling between H-2 and H-3 will be a doublet for each, with a typical ortho-coupling constant for a six-membered heterocyclic ring.
-
The fluorine at position 5 will significantly influence the chemical shift and multiplicity of H-6, resulting in a triplet due to coupling with both H-7 and the fluorine atom.
-
H-7 will appear as a doublet due to coupling with H-6.
-
The broad singlet for the hydroxyl proton is due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 145 |
| C-3 | 110 - 115 |
| C-4 | 170 - 175 |
| C-4a | 120 - 125 |
| C-5 | 155 - 160 (d, J(C-F) ≈ 250 Hz) |
| C-6 | 115 - 120 (d, J(C-F) ≈ 25 Hz) |
| C-7 | 125 - 130 |
| C-8 | 110 - 115 |
| C-8a | 145 - 150 |
Interpretation:
-
The C-4 carbon, attached to the hydroxyl group, will be significantly deshielded and appear far downfield.
-
The C-5 carbon, directly bonded to the highly electronegative fluorine atom, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will also be shifted downfield.
-
The C-6 and C-4a carbons will show smaller, two- and three-bond couplings to fluorine, respectively.
-
The C-8 carbon, attached to the bromine atom, will have its chemical shift influenced by the heavy atom effect, typically resulting in a more upfield shift than might otherwise be expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 8-Bromo-5-fluoroquinolin-4-ol, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key diagnostic feature.
Experimental Protocol
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method for this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is likely to show the protonated molecule [M+H]⁺, while negative ion mode would show the deprotonated molecule [M-H]⁻.
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental formula. Analyze the isotopic pattern to confirm the presence of one bromine atom.
Predicted Mass Spectrum
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺• | 241, 243 | ~1:1 | Molecular ion with characteristic bromine isotopic pattern. |
| [M+H]⁺ | 242, 244 | ~1:1 | Protonated molecule in positive ion ESI. |
| [M-H]⁻ | 240, 242 | ~1:1 | Deprotonated molecule in negative ion ESI. |
Interpretation of Fragmentation:
The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for quinoline derivatives involve the loss of small molecules like CO, HCN, and cleavage of the substituent groups.
Figure 3: Predicted major fragmentation pathways for 8-Bromo-5-fluoroquinolin-4-ol.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3200 - 3500 | O-H stretch | Broad, Strong |
| 3000 - 3100 | C-H stretch (aromatic) | Medium |
| 1620 - 1650 | C=O stretch (keto-enol tautomer) | Strong |
| 1580 - 1610 | C=C and C=N stretch (aromatic) | Medium-Strong |
| 1200 - 1250 | C-O stretch | Strong |
| 1000 - 1100 | C-F stretch | Strong |
| 500 - 600 | C-Br stretch | Medium-Weak |
Interpretation:
-
The broad, strong absorption in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding.
-
The presence of a strong band around 1620-1650 cm⁻¹ may indicate a significant contribution from the keto tautomer (quinolin-4-one).
-
The sharp peaks in the aromatic region (1580-1610 cm⁻¹) are indicative of the quinoline ring system.
-
The strong absorptions for C-F and C-O stretching are also key diagnostic features.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 8-Bromo-5-fluoroquinolin-4-ol. While based on predictive data derived from established spectroscopic principles and analysis of analogous structures, the information presented herein serves as a valuable reference for researchers. The combination of ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and IR spectroscopy, when applied in a systematic and self-validating manner, will enable the unambiguous confirmation of the structure of this and other related novel chemical entities.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140109, 8-Bromoquinoline. Retrieved from [Link][3]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70974, 5-Bromoquinolin-8-ol. Retrieved from [Link][4]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177817505, 8-Bromo-5-chloro-4-iodoisoquinoline. Retrieved from [Link][5]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107447175, 5-Bromo-8-fluoro-quinolin-3-ol. Retrieved from [Link][6]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177817793, 8-Bromo-5-fluoroisoquinoline-4-carbonitrile. Retrieved from [Link][7]
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ResearchGate. (2008). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link][8]
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New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][9]
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ResearchGate. (2003). 7-Bromoquinolin-8-ol. Retrieved from [Link][10]
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ResearchGate. (n.d.). FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. Retrieved from [Link][11]
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Potential therapeutic targets of 8-Bromo-5-fluoroquinolin-4-OL
An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Bromo-5-fluoroquinolin-4-ol
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. The compound 8-Bromo-5-fluoroquinolin-4-ol, a halogenated derivative of the quinolin-4-ol core, presents a unique chemical architecture poised for novel biological interactions. The strategic placement of a bromine atom at the 8-position and a fluorine atom at the 5-position can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive exploration of the potential therapeutic targets of 8-Bromo-5-fluoroquinolin-4-ol, drawing upon the established pharmacology of related quinoline derivatives to propose promising avenues for drug discovery and development. We will delve into the rationale behind prioritizing specific target classes, including oncology and infectious diseases, and provide detailed experimental workflows for target validation and mechanism of action studies.
Introduction: The Quinoline Scaffold and the Promise of Halogenation
Quinoline and its derivatives are heterocyclic aromatic compounds that are prevalent in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2][3]. The quinolin-4-one moiety, in particular, is a privileged structure in drug discovery[4].
The introduction of halogen atoms, specifically bromine and fluorine, onto the quinoline ring can profoundly modulate a compound's therapeutic potential.
-
Fluorine: Its high electronegativity and small size can enhance metabolic stability by blocking sites of oxidative metabolism and can alter the acidity of nearby functional groups, often leading to improved target binding and pharmacokinetic profiles[5]. The success of fluoroquinolone antibiotics underscores the importance of this substitution[5].
-
Bromine: Being larger and more polarizable, bromine can introduce steric bulk and facilitate halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets[5]. It also provides a reactive handle for further chemical modifications.
The combination of both bromine and fluorine in 8-Bromo-5-fluoroquinolin-4-ol suggests a compound with a unique electronic and steric profile, making it a compelling candidate for therapeutic investigation.
Potential Therapeutic Area I: Oncology
Substituted quinolines are well-documented for their antitumor effects, which are often mediated through the inhibition of critical enzymes involved in cancer cell proliferation and survival[5][6].
Proposed Target: Topoisomerase I
Rationale: Several bromo-substituted quinoline derivatives have demonstrated potent inhibitory effects on human topoisomerase I, an essential enzyme for DNA replication and repair[6][7]. By stabilizing the topoisomerase I-DNA cleavage complex, these compounds can induce DNA strand breaks and trigger apoptosis in cancer cells. The planar quinoline ring of 8-Bromo-5-fluoroquinolin-4-ol can intercalate into the DNA, while the substituents can interact with the enzyme, making it a strong candidate for a topoisomerase I inhibitor.
Experimental Workflow for Target Validation:
Caption: Workflow for validating Topoisomerase I as a target.
Protocol: Topoisomerase I Relaxation Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and varying concentrations of 8-Bromo-5-fluoroquinolin-4-ol in a suitable reaction buffer. Include a positive control (e.g., camptothecin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow for DNA relaxation by topoisomerase I.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light. Inhibition of topoisomerase I will be observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Proposed Target: Protein Kinases
Rationale: The quinoline scaffold is a common feature in many protein kinase inhibitors. Specific substitutions on the quinoline ring can confer selectivity towards different kinases. Given the prevalence of dysregulated kinase activity in cancer, 8-Bromo-5-fluoroquinolin-4-ol should be screened against a panel of cancer-relevant kinases.
Experimental Workflow for Kinase Inhibition Screening:
Caption: Workflow for identifying and validating kinase targets.
Potential Therapeutic Area II: Infectious Diseases
The quinolone and quinolin-4-one cores are well-established antibacterial pharmacophores[4]. The fluoroquinolone class of antibiotics, in particular, highlights the importance of the fluorine substituent for potent activity[5].
Proposed Target: Bacterial DNA Gyrase and Topoisomerase IV
Rationale: Fluoroquinolones exert their antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair. The structural similarity of 8-Bromo-5-fluoroquinolin-4-ol to fluoroquinolones suggests it may have a similar mechanism of action. The presence of both fluorine and bromine could lead to a novel spectrum of activity or overcome existing resistance mechanisms.
Experimental Workflow for Antimicrobial Target Validation:
Caption: Workflow for validating antibacterial targets.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a two-fold serial dilution of 8-Bromo-5-fluoroquinolin-4-ol in a 96-well microtiter plate using appropriate bacterial growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include positive (bacterium only) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Other Potential Targets Based on Quinoline Pharmacology
The versatility of the quinoline scaffold suggests other potential targets for 8-Bromo-5-fluoroquinolin-4-ol.
| Potential Target | Rationale based on Quinoline Derivatives |
| Aldehyde Dehydrogenase 1 (ALDH1) | Quinoline compounds have been identified as inhibitors of ALDH1, a key enzyme in cellular detoxification and a marker for cancer stem cells.[8] |
| Quinone Reductase 2 (QR2) | Several quinolines potently inhibit QR2, an enzyme implicated in redox cycling and cellular protection against oxidative stress.[8] |
| Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) | Substituted quinolines have been developed as modulators of RORγt, a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and is a target for autoimmune diseases.[9] |
Conclusion
8-Bromo-5-fluoroquinolin-4-ol is a promising chemical entity with the potential for diverse therapeutic applications. Based on the extensive pharmacology of the quinoline scaffold and the specific contributions of bromo and fluoro substituents, the most promising therapeutic areas for this compound are oncology and infectious diseases. The primary proposed targets include topoisomerase I in cancer and bacterial DNA gyrase/topoisomerase IV for antimicrobial activity. Further investigation into its effects on other enzymes such as ALDH1, QR2, and protein kinases is also warranted. The experimental workflows outlined in this guide provide a robust framework for elucidating the biological activity and mechanism of action of 8-Bromo-5-fluoroquinolin-4-ol, paving the way for its potential development as a novel therapeutic agent.
References
- Impact of Halogenation (Bromine and Fluorine) on Quinoline Derivatives. (n.d.). Benchchem.
- Discovery of novel targets of quinoline drugs in the human purine binding proteome. (n.d.). PubMed.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2022). MDPI.
- PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. (n.d.). Jetir.Org.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI.
- Quinoline derivative and their pharmacological & medicinal potential. (2022). ScienceScholar.
- Biological Activities of Quinoline Derivatives. (2015). ResearchGate.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). PMC - NIH.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate.
- 3-Substituted Quinolines as RORγt Inverse Agonists. (2019). PubMed.
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An In-depth Technical Guide to 8-Bromo-5-fluoroquinolin-4-ol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activities. Its rigid bicyclic structure provides a versatile framework for chemists to introduce various functional groups, tuning the molecule's steric, electronic, and pharmacokinetic properties. Historically, quinoline derivatives, such as quinine and chloroquine, have been cornerstones in the fight against malaria.[1] In recent decades, the scope of quinoline-based therapeutics has expanded dramatically, with fluoroquinolones becoming a major class of broad-spectrum antibiotics.[2][3]
This guide focuses on a specific, highly functionalized core: 8-Bromo-5-fluoroquinolin-4-ol . This scaffold is of particular interest in modern drug discovery for several key reasons:
-
The quinolin-4-ol (or its tautomeric form, quinolin-4-one) core is a known pharmacophore in many biologically active molecules, particularly as a hinge-binding motif in protein kinase inhibitors.[4]
-
The 5-fluoro substitution can enhance metabolic stability and binding affinity through favorable electronic interactions.
-
The 8-bromo group serves as a crucial synthetic handle, allowing for late-stage functionalization via cross-coupling reactions to generate diverse libraries of analogs.
This document provides a technical overview of the synthesis, derivatization strategies, and biological applications of 8-Bromo-5-fluoroquinolin-4-ol, designed to equip researchers with the foundational knowledge to explore this promising chemical space.
Synthesis of the Core Scaffold: 8-Bromo-5-fluoroquinolin-4-ol
The construction of the quinolin-4-one backbone is most reliably achieved through well-established cyclization reactions. The Gould-Jacobs reaction is a particularly powerful and versatile method for this purpose.[5][6][7]
The synthesis begins with a suitably substituted aniline, in this case, 2-bromo-5-fluoroaniline. The overall process can be broken down into three key stages: condensation, thermal cyclization, and saponification/decarboxylation.[5][7]
The Gould-Jacobs Reaction Pathway
The reaction sequence involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a heat-induced cyclization to form the quinoline ring system.[5][6] The final steps involve hydrolysis of the resulting ester and subsequent decarboxylation to yield the target 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[7]
Detailed Experimental Protocol: Synthesis of 8-Bromo-5-fluoroquinolin-4-ol
This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction.[5][7]
Materials:
-
2-Bromo-5-fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (solvent for cyclization)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Condensation:
-
In a round-bottom flask, combine 2-bromo-5-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Rationale: This step forms the key anilidomethylenemalonate intermediate via nucleophilic substitution of the ethoxy group on DEEM by the aniline nitrogen.[5] The excess DEEM ensures complete consumption of the starting aniline.
-
Allow the mixture to cool, which should result in a solid or viscous oil. This crude intermediate is often used directly in the next step without further purification.
-
-
Thermal Cyclization:
-
In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250 °C.
-
Add the crude intermediate from Step 1 portion-wise to the hot diphenyl ether.
-
Rationale: The high temperature provides the activation energy for the 6-electron cyclization reaction, which forms the quinoline ring.[5] Diphenyl ether is used as a high-boiling, inert solvent.
-
Maintain the temperature at 250 °C for 30-60 minutes.
-
Cool the reaction mixture and add hexane to precipitate the cyclized product. Filter the solid, wash with hexane, and dry. This yields ethyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
-
Saponification and Decarboxylation:
-
Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the solid dissolves, indicating the hydrolysis of the ester to the carboxylate salt.
-
Rationale: Saponification converts the ethyl ester into a water-soluble sodium carboxylate, which is necessary for the subsequent decarboxylation step.[7]
-
Cool the solution and acidify to pH ~2 with concentrated HCl. A precipitate (the carboxylic acid intermediate) will form.
-
Heat the acidified suspension to 80-90 °C until effervescence (release of CO2) ceases. This indicates the completion of decarboxylation.
-
Cool the mixture in an ice bath, filter the resulting solid product, wash with cold water, and dry under vacuum. This yields the final product, 8-Bromo-5-fluoroquinolin-4-ol.
-
Characterization:
-
NMR: Confirm the structure via ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry: Verify the molecular weight.
-
HPLC: Assess the purity of the final compound.[8]
Derivatization Strategies and Structure-Activity Relationships (SAR)
The 8-bromo-5-fluoroquinolin-4-ol core is a versatile platform for generating chemical libraries. The bromine atom at the C8 position is the primary site for modification, typically through palladium-catalyzed cross-coupling reactions. The hydroxyl group at C4 can also be functionalized, though this is less common in kinase inhibitor design where it often acts as a key hydrogen bond donor.
C8 Position: The Gateway to Diversity
The C8-bromo group is readily functionalized using reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents to probe the chemical space around the quinoline core.
Workflow for C8 Derivatization:
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 8-bromo-5-fluoroquinolin-4-ol is proprietary to individual research programs, general principles can be inferred from the broader class of quinoline-based kinase inhibitors.[4][9] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug development.[10]
| Position | Modification Type | General Impact on Activity (Kinase Inhibition) | Rationale |
| C4-OH | Unmodified (as -OH or =O) | Essential | Acts as a critical hydrogen bond donor/acceptor with the "hinge" region of the kinase ATP-binding pocket.[4] |
| C5-F | Fluorine | Often Beneficial | Can increase binding affinity through electrostatic interactions and improve metabolic stability by blocking a potential site of oxidation. |
| C6 | H (unsubstituted) | Tolerated | The C6 position often points towards the solvent-exposed region. In fluoroquinolones, a fluorine atom here is crucial for antibacterial activity by affecting DNA gyrase binding.[2] |
| C7 | Small cyclic amines (e.g., piperazine) | Often Beneficial | Can improve solubility and provide an additional vector for interacting with the solvent-exposed region of the target protein.[1][2] |
| C8-Br | Replaced with (hetero)aryl groups | Modulates Potency & Selectivity | This position explores a key pocket in many kinases. The size, shape, and electronics of the substituent can be tuned to achieve desired potency and selectivity against different kinases.[11] |
Biological Applications: Focus on Protein Kinase Inhibition
The quinolin-4-one scaffold is a well-established "hinge-binder" in the field of protein kinase inhibitors.[4] Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a common driver of cancer and inflammatory diseases.[9][10] As of late 2022, over 70 small-molecule kinase inhibitors have received FDA approval.[9]
The 8-bromo-5-fluoroquinolin-4-ol core and its derivatives are designed to compete with ATP for binding to the kinase active site. The quinolinone nitrogen and C4-hydroxyl/oxo group typically form key hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in place. The substituents at the C8 position can then be optimized to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.[11][12]
Potential Targets: Derivatives from this scaffold could be designed to target a wide range of kinases, including:
-
Tyrosine Kinases: Such as EGFR, ALK, and FLT3, which are validated targets in various cancers.[11]
-
Serine/Threonine Kinases: Such as CDKs and MEK1/2, involved in cell cycle control and signaling pathways.[10]
-
JAK Kinases: Key mediators in inflammatory signaling pathways.[9]
Future Directions
The 8-bromo-5-fluoroquinolin-4-ol scaffold represents a highly promising starting point for the development of novel therapeutics. Future research efforts will likely focus on:
-
Library Synthesis: Expanding the diversity of C8-substituents to build comprehensive libraries for high-throughput screening.
-
Polypharmacology: Designing dual inhibitors that target both kinases and other relevant protein families, such as bromodomains, to achieve synergistic therapeutic effects.[11]
-
Targeted Covalent Inhibitors: Incorporating a reactive "warhead" onto the scaffold to enable irreversible binding to the target kinase, which can lead to enhanced potency and duration of action.
By leveraging established synthetic methodologies and a deep understanding of structure-activity relationships, researchers can continue to unlock the therapeutic potential of this versatile chemical core.
References
-
Wikipedia. Gould–Jacobs reaction.
-
Organic Chemistry Portal. Gould-Jacobs Reaction.
-
Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials.
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National Center for Biotechnology Information. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
-
National Center for Biotechnology Information. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
-
YouTube. MEDICINAL CHEMISTRY OF QUINOLONES & FLUROQUINOLONES | AKTU| PCI| AIIMS |NIPER | MEDICAL PHARMACOLOGY.
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ResearchGate. (PDF) Fluoroquinolones Medicinal Chemistry.
-
PubMed. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides.
-
SlideShare. Quinolones & fluoroquinolones-medicinal chemistry.
-
ResearchGate. Structural–activity relationship (SAR) of 4-quinolone derivatives.
-
Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
-
ACS Publications. Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity and antimicrobial activity.
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
-
YouTube. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.
-
National Center for Biotechnology Information. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
-
PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
-
PrepChem.com. Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline.
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
-
ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
-
BLD Pharm. 8-Bromo-5-fluoroquinolin-4-ol.
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.
-
Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
National Center for Biotechnology Information. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
PubMed. Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode.
-
ResearchGate. (PDF) Biological Activities of Quinoline Derivatives.
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
-
PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update.
-
Blue Ridge Institute for Medical Research. Protein Kinase Inhibitors.
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- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
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- 8. 1065092-35-4|8-Bromo-5-fluoroquinolin-4-ol|BLD Pharm [bldpharm.com]
- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brimr.org [brimr.org]
Methodological & Application
8-Bromo-5-fluoroquinolin-4-OL in vitro kinase assay protocol
An Application Note and Protocol for the In Vitro Kinase Assay of 8-Bromo-5-fluoroquinolin-4-OL
Authored by a Senior Application Scientist
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay for 8-Bromo-5-fluoroquinolin-4-ol, a novel quinoline derivative. We will delve into the fundamental principles of kinase assays, provide a detailed, field-proven protocol using a luminescence-based detection method, and explain the critical rationale behind experimental choices to ensure data integrity and reproducibility. This guide is structured to be a self-validating system, empowering researchers to confidently characterize the inhibitory potential of this and similar compounds.
Introduction: The Rationale for Kinase Inhibition and the Quinoline Scaffold
Protein kinases are a vast and crucial family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[2] This post-translational modification acts as a molecular switch, regulating the majority of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important drug target classes in the 21st century.[4]
The quinoline ring system is a key pharmacophore found in many FDA-approved kinase inhibitors. Its rigid, bicyclic structure provides an excellent framework for positioning functional groups to interact with the ATP-binding pocket of kinases.[5] While the specific biological targets of 8-Bromo-5-fluoroquinolin-4-ol are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests it may exhibit activity against various kinase families. Based on the literature for similar quinoline and quinazoline compounds, putative targets for initial screening could include receptor tyrosine kinases like EGFR, VEGFR-2, and HER2, as well as cyclin-dependent kinases such as CDK2.[1]
The primary goal of an in vitro kinase assay is to quantify the enzymatic activity of a kinase in the presence of a test compound, thereby determining the compound's inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2]
Fundamental Principles of In Vitro Kinase Assays
A kinase assay fundamentally measures the catalytic event: the transfer of the γ-phosphate from ATP to a substrate (which can be a protein, peptide, or other molecule).[2] The rate of this reaction can be monitored by detecting either the formation of the phosphorylated product or the depletion of ATP, which results in the formation of ADP.[6]
There are several established methods for this, each with distinct advantages and limitations:
-
Radiometric Assays : Often considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) and measure the incorporation of the radiolabel into the substrate.[7] While highly sensitive and direct, they require specialized handling and disposal procedures.
-
Fluorescence-Based Assays : These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are common, offering high-throughput capabilities.[6][8] However, they can be susceptible to interference from fluorescent test compounds.[6]
-
Luminescence-Based Assays : These assays typically measure the amount of ATP remaining in the reaction or, more commonly, the amount of ADP produced.[6] ADP detection assays, such as the ADP-Glo™ system, are highly sensitive, have a broad dynamic range, and are less prone to compound interference, making them an excellent choice for primary screening and IC50 determination.[5][7]
This protocol will focus on a luminescence-based ADP detection method due to its robustness, high sensitivity, and non-radioactive format.
Mechanism of a Luminescence-Based ADP Detection Assay
The assay is typically performed in two steps after the initial kinase reaction is complete.
-
Kinase Reaction : The kinase, substrate, ATP, and the test inhibitor (8-Bromo-5-fluoroquinolin-4-ol) are incubated together. The kinase phosphorylates the substrate, converting ATP to ADP.
-
ADP Detection :
-
Step 1 : A reagent is added to stop the kinase reaction and deplete any remaining ATP. This is crucial as high ATP levels can interfere with the detection signal.
-
Step 2 : A second reagent is added which contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used as a substrate for a luciferase enzyme, which produces light in a quantity directly proportional to the amount of ADP initially produced.
-
Therefore, high kinase activity results in high ADP production, leading to a strong luminescent signal. Conversely, an effective inhibitor will reduce kinase activity, resulting in less ADP and a weaker signal.
Caption: Principle of kinase inhibition and luminescent ADP detection.
Detailed Protocol: In Vitro Kinase Assay for 8-Bromo-5-fluoroquinolin-4-OL
This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.[3] It is essential to optimize conditions for each specific kinase-substrate pair.[6]
Materials and Reagents
-
Test Compound : 8-Bromo-5-fluoroquinolin-4-ol, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Kinase : Purified, active recombinant kinase of interest (e.g., Src, VEGFR-2).
-
Substrate : Appropriate peptide or protein substrate for the chosen kinase.
-
ATP : Adenosine 5'-triphosphate, disodium salt hydrate.
-
Assay Buffer : A suitable buffer, typically containing Tris-HCl (pH 7.5), MgCl₂, DTT, and a surfactant like Brij-35 or Tween-20 to prevent protein aggregation. A generic buffer could be: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.
-
Positive Control Inhibitor : A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like Sunitinib for VEGFR-2).
-
DMSO : Dimethyl sulfoxide, molecular biology grade.
-
Assay Plates : Solid white, low-volume 384-well plates (critical for luminescence).
-
Detection Reagents : Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay from Promega).
-
Equipment : Multichannel pipettor, plate shaker, and a microplate reader capable of measuring luminescence.
Reagent Preparation
-
Test Compound Serial Dilution :
-
Prepare a serial dilution of the 10 mM 8-Bromo-5-fluoroquinolin-4-ol stock in 100% DMSO. A 10-point, 3-fold dilution series is standard. This will be your "Compound Plate."
-
The final concentration of DMSO in the assay well should be kept constant and low (≤1%) to minimize its effect on kinase activity.[6]
-
-
Kinase Working Solution :
-
Dilute the kinase stock to a 2X working concentration in assay buffer. The optimal concentration must be determined empirically to ensure the reaction is in the linear range.
-
-
Substrate/ATP Working Solution :
-
Dilute the substrate and ATP to a 2X working concentration in assay buffer.
-
Causality Insight : The ATP concentration is a critical parameter. For initial screening, using the ATP Km value for the specific kinase is common. However, to better mimic physiological conditions, assays should also be run at higher ATP concentrations (e.g., 1 mM), as this can significantly impact the measured potency of ATP-competitive inhibitors.[8]
-
Experimental Workflow
Caption: Step-by-step workflow for the in vitro kinase assay.
Assay Procedure (per well, 384-well plate)
-
Compound Addition : Add 1 µL of the serially diluted 8-Bromo-5-fluoroquinolin-4-ol (or DMSO/positive control) from the Compound Plate to the appropriate wells of the white assay plate.
-
Kinase Addition : Add 10 µL of the 2X Kinase Working Solution to all wells except the "no enzyme" control wells. To these, add 10 µL of assay buffer.
-
Pre-incubation : Mix the plate gently on a plate shaker and incubate for 15-30 minutes at room temperature.
-
Causality Insight : This step allows the test compound to bind to the kinase before the reaction is initiated, which is especially important for inhibitors with slow binding kinetics.[3]
-
-
Initiate Reaction : Add 10 µL of the 2X Substrate/ATP Working Solution to all wells to start the kinase reaction. The total reaction volume is now 21 µL.
-
Kinase Reaction Incubation : Mix the plate and incubate for a set period (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure product formation is linear and substrate depletion is less than 20%.
-
Stop Reaction : Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Signal Development : Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition : Read the luminescence on a microplate reader.
Controls for a Self-Validating System
To ensure data integrity, the following controls are mandatory :
-
Negative Control (0% Inhibition) : Kinase + Substrate + ATP + DMSO (vehicle). This represents maximum enzyme activity.
-
Positive Control (100% Inhibition) :
-
Option A (No Enzyme): Substrate + ATP + DMSO (no kinase). This represents the background signal.
-
Option B (Known Inhibitor): Kinase + Substrate + ATP + a saturating concentration of a known positive control inhibitor.
-
-
Compound Interference Control : Test compound + Substrate + ATP (no kinase). This checks if the compound itself affects the detection reagents.
Data Analysis and Presentation
Calculating Percent Inhibition
The raw luminescence data (RLU - Relative Light Units) is first normalized to percent inhibition using the control wells.
Formula: % Inhibition = 100 * (1 - [RLU_sample - RLU_no_enzyme] / [RLU_vehicle - RLU_no_enzyme])
Determining the IC50 Value
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve (variable slope).
| Parameter | Description |
| Top Plateau | The maximum % inhibition (should be close to 100%). |
| Bottom Plateau | The minimum % inhibition (should be close to 0%). |
| LogIC50 | The logarithm of the inhibitor concentration that elicits a 50% response. |
| Hill Slope | Describes the steepness of the curve. |
| IC50 | The concentration of inhibitor that causes 50% inhibition of kinase activity. |
Data Presentation Table
| Compound Concentration [µM] | Raw Luminescence (RLU) | % Inhibition |
| 100 (Positive Control) | Value | ~100 |
| 30 | Value | Value |
| 10 | Value | Value |
| 3 | Value | Value |
| 1 | Value | Value |
| 0.3 | Value | Value |
| 0.1 | Value | Value |
| 0.03 | Value | Value |
| 0.01 | Value | Value |
| 0 (Vehicle Control) | Value | 0 |
| No Enzyme Control | Value | N/A |
Conclusion and Best Practices
This application note provides a robust framework for the in vitro characterization of 8-Bromo-5-fluoroquinolin-4-ol as a potential kinase inhibitor. The success of this protocol hinges on careful optimization and the diligent use of controls.[6] By understanding the causality behind each step—from the importance of ATP concentration to the necessity of pre-incubation—researchers can generate high-quality, reproducible data. This foundational biochemical assay is a critical first step in the drug discovery cascade, providing the potency data needed to advance promising compounds like 8-Bromo-5-fluoroquinolin-4-ol into further mechanistic and cell-based studies.
References
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
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Roschek, B., Jr, et al. (2009). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed. [Link]
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Using 8-Bromo-5-fluoroquinolin-4-OL in cancer cell lines
An In-depth Technical Guide to the Application of 8-Bromo-5-fluoroquinolin-4-OL in Cancer Cell Line Research
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-Bromo-5-fluoroquinolin-4-OL in cancer cell line studies. While this specific quinoline derivative is a novel investigational compound, this guide synthesizes established methodologies and the known anti-cancer properties of related quinoline compounds to propose a robust framework for its evaluation.[1][2]
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and clinical-trial-phase anti-cancer agents.[3] These derivatives exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and the modulation of critical cell signaling pathways.[1][2][3] Notably, many quinoline-based compounds have been shown to target pro-survival signaling cascades such as the PI3K/Akt pathway.[4] This guide will therefore focus on a proposed mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway, a frequently over-activated cascade in human cancers.[5][6][7][8]
Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][9] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][7] We hypothesize that 8-Bromo-5-fluoroquinolin-4-OL, owing to its quinoline core, may exert its anti-cancer effects by inhibiting key kinases within this pathway, leading to a reduction in pro-survival signaling and the induction of apoptosis.
Caption: Proposed mechanism of 8-Bromo-5-fluoroquinolin-4-OL targeting the PI3K/Akt pathway.
Experimental Workflow for Compound Evaluation
The following diagram outlines a logical workflow for the initial in vitro characterization of 8-Bromo-5-fluoroquinolin-4-OL.
Caption: A streamlined workflow for evaluating the novel compound in cancer cell lines.
Part 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a standard initial step to determine the cytotoxic potential of a novel compound and to establish its half-maximal inhibitory concentration (IC50).[10]
Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
8-Bromo-5-fluoroquinolin-4-OL
-
DMSO (for stock solution)
-
MTT reagent (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 8-Bromo-5-fluoroquinolin-4-OL in DMSO. Create a serial dilution of the compound in serum-free medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Cell Treatment: After overnight incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.[12]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[11][13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Example Data Presentation
| Cell Line | Description | Hypothetical IC50 of 8-Bromo-5-fluoroquinolin-4-OL (µM) |
| HCT116 | Colorectal Carcinoma | 12.8 |
| MCF-7 | Breast Adenocarcinoma | 25.3 |
| A549 | Lung Carcinoma | 38.1 |
| U87 MG | Glioblastoma | 18.9 |
Part 2: Mechanistic Validation via Western Blot
Western blotting is a powerful technique to investigate the effects of 8-Bromo-5-fluoroquinolin-4-OL on the protein expression and phosphorylation status within the proposed PI3K/Akt signaling pathway.[14][15] A decrease in the phosphorylation of Akt and its downstream targets would support the hypothesized mechanism of action.
Protocol: Western Blot Analysis
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with 8-Bromo-5-fluoroquinolin-4-OL at concentrations around the determined IC50 for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer.[16]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2X Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.[16]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Wash again three times with TBST.
-
Signal Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The loading control (GAPDH or β-actin) is crucial to ensure equal protein loading.
Expert Insights and Troubleshooting
-
Compound Solubility: 8-Bromo-5-fluoroquinolin-4-OL may have limited aqueous solubility. Ensure the DMSO concentration in the final culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
MTT Assay Variability: Cell seeding density is critical for reproducible MTT results.[10] Perform a growth curve for each cell line to determine the optimal seeding density that ensures cells are in the logarithmic growth phase throughout the experiment.
-
Western Blot Phospho-Proteins: The detection of phosphorylated proteins can be challenging due to their low abundance and transient nature. Use of phosphatase inhibitors in the lysis buffer is essential. Blocking with BSA instead of milk may reduce background for some phospho-antibodies.
-
Cell Line Selection: The choice of cancer cell lines should ideally be guided by the molecular rationale.[18] If targeting the PI3K/Akt pathway, consider using cell lines with known PIK3CA mutations or PTEN loss to assess pathway-dependent sensitivity.
References
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Yadav, P., et al. (2022). Quinoline derivatives with potential anticancer activity. ResearchGate. Available at: [Link]
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Solomon, V. R., & Lee, H. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]
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Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry. Available at: [Link]
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Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences. Available at: [Link]
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Bio-Rad Antibodies. (2022). PI3K-AKT Pathway Explained. YouTube. Available at: [Link]
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Wikipedia. (2023). PI3K/AKT/mTOR pathway. Available at: [Link]
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available at: [Link]
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Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery. Available at: [Link]
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Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Available at: [Link]
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JoVE. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC. Available at: [Link]
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Jantová, S., et al. (1997). Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. Neoplasma. Available at: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]
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Gil-Ad, N., & Amitai, G. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]
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Martini, M., et al. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. Available at: [Link]
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Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]
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Arfuso, F., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS One. Available at: [Link]
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Edmondson, R., Broglie, J. J., Adcock, A. F., & Yang, L. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. Available at: [Link]
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University of Hawaii Cancer Center. (n.d.). Western blotting. Available at: [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]
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Wu, C. S., et al. (2019). Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species. PMC. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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National Cancer Institute. (n.d.). Evaluation using Western Blot. Available at: [Link]
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Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Available at: [Link]
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Application Notes and Protocols: Antimicrobial Screening of 8-Bromo-5-fluoroquinolin-4-ol
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Quinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in treating bacterial infections.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3][4] Structural modifications to the quinolone scaffold have historically yielded compounds with improved potency, expanded spectra of activity, and enhanced pharmacokinetic properties.[4][5]
8-Bromo-5-fluoroquinolin-4-ol is a halogenated quinolone derivative. The presence of bromine and fluorine substituents is of particular interest, as halogens can significantly influence the compound's physicochemical properties and biological activity, potentially enhancing its binding affinity to target enzymes or altering its cellular uptake.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of 8-Bromo-5-fluoroquinolin-4-ol.
These application notes are designed to be a practical, field-proven guide, grounding every protocol in established scientific principles and authoritative standards, such as those set forth by the Clinical and Laboratory Standards Institute (CLSI).[8][9] The protocols detailed herein are self-validating systems, incorporating necessary controls to ensure the generation of reliable and reproducible data.
The Quinolone Mechanism of Action: A Molecular Perspective
Quinolone antibiotics function by converting their target enzymes, DNA gyrase and topoisomerase IV, into toxic cellular poisons.[10] These enzymes are crucial for managing DNA topology during replication.[3] Quinolones stabilize the transient double-stranded DNA breaks created by these enzymes, forming a ternary complex of the enzyme, DNA, and the drug.[2][3] This complex physically obstructs the progression of the replication fork, leading to a halt in DNA synthesis, which is bacteriostatic at low concentrations and bactericidal at higher concentrations.[3]
Materials and Reagents
Equipment
-
Biosafety cabinet (Class II)
-
Autoclave
-
Incubator (35 ± 2 °C)
-
Shaking incubator
-
Spectrophotometer or nephelometer
-
Vortex mixer
-
Micropipettes (various volumes)
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Sterile test tubes
-
Sterile Petri dishes (100 mm and 150 mm)
-
Sterile cotton swabs
-
Forceps
-
Bunsen burner
-
ELISA plate reader (optional, for automated reading)
Media and Reagents
-
8-Bromo-5-fluoroquinolin-4-ol (analytical grade)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Antibiotic disks (for quality control, e.g., Ciprofloxacin)
-
Bacterial strains (see Table 1 for suggestions)
Table 1: Suggested Bacterial Strains for Screening
| Gram Stain | Species | ATCC No. | Rationale |
| Gram-positive | Staphylococcus aureus | 29213 | Common cause of skin and soft tissue infections |
| Gram-positive | Enterococcus faecalis | 29212 | Clinically relevant, known for resistance |
| Gram-negative | Escherichia coli | 25922 | Common cause of urinary tract infections |
| Gram-negative | Pseudomonas aeruginosa | 27853 | Opportunistic pathogen, often multi-drug resistant |
| Gram-negative | Klebsiella pneumoniae | 700603 | Associated with hospital-acquired infections |
Experimental Protocols
Preparation of 8-Bromo-5-fluoroquinolin-4-ol Stock Solution
The accurate preparation of the test compound's stock solution is foundational to obtaining reliable minimum inhibitory concentration (MIC) values. DMSO is a common solvent for dissolving hydrophobic compounds for antimicrobial testing.
Protocol:
-
Aseptically weigh a precise amount of 8-Bromo-5-fluoroquinolin-4-ol powder.
-
Dissolve the compound in sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). This concentration should be at least 10 times the highest concentration to be tested.[11]
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing, allowing for the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13] This protocol is adapted from CLSI guidelines.[14][15]
2.1. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[17]
2.2. Microtiter Plate Preparation
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[18]
-
Add 100 µL of the 2x working solution of 8-Bromo-5-fluoroquinolin-4-ol to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[18]
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[12][18]
2.3. Inoculation and Incubation
-
Inoculate each well (columns 1-11) with the prepared bacterial suspension. This will bring the final volume in each well to the desired level and the inoculum to the target concentration.
-
Seal the plate or place it in a container with a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
2.4. Interpretation of Results
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of 8-Bromo-5-fluoroquinolin-4-ol at which there is no visible growth.[12] This can be determined by finding the first clear well in the dilution series.
-
The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC is determined and is used to ascertain the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20] This distinguishes bactericidal agents from bacteriostatic agents.[21]
Protocol:
-
From the clear wells of the MIC plate (at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony growth on the subculture plate, which corresponds to a ≥99.9% reduction in the initial inoculum.[21]
Disk Diffusion Assay
The Kirby-Bauer disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.[16][22] It is a simple, cost-effective method for preliminary screening.[23]
Protocol:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard as described in section 2.1.
-
Using a sterile cotton swab, inoculate the entire surface of a MHA plate to create a uniform bacterial lawn.[16][23]
-
Allow the plate to dry for 3-5 minutes.
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of 8-Bromo-5-fluoroquinolin-4-ol.
-
Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.[24]
-
Incubate the plates in an inverted position at 35 ± 2 °C for 16-18 hours.
-
After incubation, measure the diameter of the zones of inhibition (clear zones around the disks) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[17]
Data Analysis and Interpretation
All quantitative data should be systematically recorded and presented for clear comparison.
Table 2: Hypothetical Antimicrobial Activity of 8-Bromo-5-fluoroquinolin-4-ol
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | 2 | 4 | 22 |
| Enterococcus faecalis ATCC 29212 | 4 | 16 | 18 |
| Escherichia coli ATCC 25922 | 1 | 2 | 25 |
| Pseudomonas aeruginosa ATCC 27853 | 8 | >32 | 15 |
| Klebsiella pneumoniae ATCC 700603 | 2 | 4 | 21 |
| Ciprofloxacin (Control vs. E.coli) | 0.015 | 0.03 | 35 |
Interpretation: An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21] In the hypothetical data above, 8-Bromo-5-fluoroquinolin-4-ol shows bactericidal activity against S. aureus, E. coli, and K. pneumoniae.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the antimicrobial screening of 8-Bromo-5-fluoroquinolin-4-ol.
Quinolone Mechanism of Action
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Protocol for In Vitro Cytotoxicity Assessment of 8-Bromo-5-fluoroquinolin-4-ol
An Application Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Introduction
Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer properties.[1][2][3] The specific compound, 8-Bromo-5-fluoroquinolin-4-ol, is a synthetic heterocyclic molecule whose biological effects and therapeutic potential are of significant interest. A foundational step in characterizing any novel compound for potential drug development is the rigorous assessment of its cytotoxicity.
This guide provides a comprehensive framework for evaluating the cytotoxic effects of 8-Bromo-5-fluoroquinolin-4-ol in vitro. We will detail the principles behind key cytotoxicity assays, provide step-by-step protocols, and offer insights into data analysis and interpretation. The objective is to equip researchers, scientists, and drug development professionals with a robust methodology to determine the compound's impact on cell viability and proliferation. All in vitro testing should adhere to established standards for biological evaluation, such as those outlined in ISO 10993-5, to ensure data quality and reliability.[4][5][6][7]
I. Principles of Cytotoxicity Assessment
Understanding the mechanism of cell death is as crucial as quantifying it. Therefore, employing assays that measure different cellular endpoints is essential for a comprehensive cytotoxic profile. A substance can induce cell death through various mechanisms, primarily apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to acute injury). These states can be inferred by measuring different biomarkers.
-
Metabolic Activity Assays (Indicators of Viability): These assays quantify the metabolic health of a cell population. A reduction in metabolic activity is often an early indicator of cytotoxicity or cytostatic effects.
-
MTT Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases.[8][9] In viable cells, these enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10][11] The amount of formazan, quantified by spectrophotometry after solubilization, is directly proportional to the number of metabolically active cells.[10][12]
-
alamarBlue® (Resazurin) Assay: This is a fluorometric/colorimetric assay that uses the redox indicator resazurin.[13][14] Metabolically active cells reduce the non-fluorescent, blue resazurin to the highly fluorescent, pink resorufin.[13][14] This method is non-toxic, allowing for continuous monitoring of cell viability over time.[15]
-
-
Membrane Integrity Assays (Indicators of Necrosis): These assays detect the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[16][17] The released LDH can be quantified in the supernatant by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[17][18] The amount of color is proportional to the number of lysed cells.[17]
-
By combining a metabolic assay with a membrane integrity assay, researchers can distinguish between cytostatic effects (inhibition of proliferation), apoptosis (metabolic decline preceding membrane rupture), and necrosis (rapid membrane rupture).
II. Experimental Design and Workflow
A well-structured experimental workflow is critical for reproducible results. The process involves cell preparation, treatment with the test compound, execution of the chosen assay, and data analysis.
Caption: Experimental workflow for cytotoxicity assessment.
III. Detailed Protocols
This section provides step-by-step methodologies for conducting the cytotoxicity assays. It is crucial to include appropriate controls in every experiment.
Essential Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any solvent-induced toxicity.
-
Untreated Control (Negative Control): Cells treated with culture medium only, representing 100% cell viability.
-
Maximum Release/Kill Control (Positive Control for LDH): Cells treated with a lysis buffer (e.g., Triton™ X-100) to induce 100% cell death, representing maximum LDH release.[19]
-
Medium Blank: Wells containing only culture medium (and assay reagents) to determine background absorbance/fluorescence.
A. General Cell Culture and Compound Preparation
-
Cell Line Selection: Choose cell lines relevant to the research question. For anticancer screening, a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) and a non-cancerous control cell line (e.g., HEK293 or fibroblasts) should be used to assess selectivity.[3]
-
Cell Seeding: Trypsinize and count cells in the logarithmic growth phase. Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density. Allow cells to adhere and resume growth for 24 hours at 37°C in a 5% CO₂ incubator.
| Plate Format | Seeding Density (Cells/well) | Culture Volume/well |
| 96-well | 5,000 - 10,000 | 100 µL |
| 48-well | 10,000 - 20,000 | 500 µL |
| 24-well | 20,000 - 40,000 | 1 mL |
| Caption: Recommended starting cell seeding densities. |
-
Compound Preparation: Prepare a high-concentration stock solution of 8-Bromo-5-fluoroquinolin-4-ol in sterile DMSO (e.g., 10 mM). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent toxicity.
B. Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from established methods.[9][10][11][12]
-
Cell Treatment: After 24-hour cell adhesion, carefully remove the medium and add 100 µL of medium containing the various concentrations of 8-Bromo-5-fluoroquinolin-4-ol and controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will produce purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]
C. Protocol 2: LDH Release Cytotoxicity Assay
This protocol is based on standard LDH assay principles.[17][18][19][20]
-
Cell Treatment: Prepare and treat cells as described in the MTT protocol (steps 1-2). Ensure to include wells for "Spontaneous LDH Release" (untreated cells) and "Maximum LDH Release" (cells to be lysed later).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[19] Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Lysis for Maximum Release: Add 10 µL of 10X Lysis Buffer (typically provided in commercial kits, e.g., 10% Triton™ X-100) to the "Maximum Release" control wells. Incubate for 45 minutes at 37°C.[20] Centrifuge and transfer 50 µL of supernatant as in the previous step.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light.[20] Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm.
D. Protocol 3: alamarBlue® Cell Viability Assay
This protocol is based on established resazurin-based methods.[13]
-
Cell Treatment: Prepare and treat cells as described in the MTT protocol (steps 1-2).
-
Reagent Addition: Add alamarBlue® reagent directly to each well in an amount equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).
-
Incubation: Incubate the plate for 1-8 hours at 37°C, protected from light.[21] The optimal incubation time may vary by cell type and density and should be determined empirically.
-
Data Acquisition: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or measure absorbance at 570 nm (with a reference wavelength of 600 nm).[21]
IV. Potential Mechanism of Action
While the specific mechanism for 8-Bromo-5-fluoroquinolin-4-ol must be determined experimentally, studies on other cytotoxic quinoline derivatives suggest potential pathways. Many quinolines exert their anticancer effects by inducing apoptosis, which is often associated with the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential (ΔΨm), and activation of caspase cascades.[22]
Caption: A potential apoptotic pathway for investigation.
V. Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/fluorescence value of the medium blank from all other readings.
-
Calculation of Percentage Viability (MTT & alamarBlue®):
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100
-
-
Calculation of Percentage Cytotoxicity (LDH):
-
First, correct the readings:
-
Corrected Reading = (Experimental Reading) - (Spontaneous LDH Release)
-
Corrected Max Release = (Maximum LDH Release) - (Spontaneous LDH Release)
-
-
% Cytotoxicity = (Corrected Reading / Corrected Max Release) x 100
-
-
Dose-Response Curve and IC₅₀ Determination:
-
Plot the percentage viability or cytotoxicity against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response model to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits 50% of the cell population's metabolic activity or causes 50% cytotoxicity.
-
Interpretation: A low IC₅₀ value indicates high cytotoxic potency. Comparing the IC₅₀ values between cancer and non-cancerous cell lines provides a therapeutic index, indicating the compound's selectivity. Discrepancies between results from metabolic assays (MTT) and membrane integrity assays (LDH) can offer mechanistic clues. For instance, a potent IC₅₀ in the MTT assay with a weaker response in the LDH assay at the same time point may suggest an apoptotic or cytostatic mechanism rather than immediate necrotic cell death.
VI. References
-
Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
-
Almeida, V. D. S., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
-
Gautam, A., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH National Library of Medicine.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Protocols for alamarBlue. Retrieved from [Link]
-
Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate.
-
Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3489-3502.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]
-
Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
-
CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
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- 5. mddionline.com [mddionline.com]
- 6. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 7. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
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- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
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- 22. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Evaluating 8-Bromo-5-fluoroquinolin-4-OL as a Novel Epidermal Growth Factor Receptor (EGFR) Inhibitor
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-validated, high-value target in oncology.[1] Its dysregulation, through overexpression or mutation, is a key driver in the progression of numerous cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has transformed patient outcomes; however, the emergence of resistance mutations necessitates a continuing search for novel inhibitory scaffolds.[3][4] This document introduces 8-Bromo-5-fluoroquinolin-4-ol, a quinoline-based small molecule, as a candidate for investigation. We provide a comprehensive framework of detailed protocols designed to rigorously evaluate its potential as an EGFR inhibitor, from direct enzymatic inhibition to cellular pathway modulation and anti-proliferative effects.
Introduction: The Rationale for Targeting EGFR
EGFR is a transmembrane glycoprotein that, upon binding to ligands such as Epidermal Growth Factor (EGF), undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain.[5][6] This activation event initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are central to regulating cell proliferation, survival, differentiation, and migration.[7][8] In many malignancies, aberrant EGFR signaling provides a sustained stimulus for tumor growth and survival, making it a critical therapeutic intervention point.[1]
Small molecule TKIs function by competing with ATP at the catalytic site of the kinase domain, thereby blocking the initial autophosphorylation step and abrogating all downstream signal transduction.[7] The quinoline core of 8-Bromo-5-fluoroquinolin-4-ol represents a privileged scaffold in kinase inhibitor design. This guide outlines a systematic, multi-tiered approach to characterize the compound's biological activity against EGFR.
Compound Details and Safe Handling
Before commencing any experimental work, it is imperative to understand the properties of the test compound and to adhere to strict safety protocols.
| Property | Value | Source |
| Compound Name | 8-Bromo-5-fluoroquinolin-4-ol | - |
| CAS Number | 1065092-35-4 | [9] |
| Molecular Formula | C₉H₅BrFNO | [9] |
| Molecular Weight | 242.05 g/mol | [9] |
| Appearance | White to off-white powder (typical) | [10] |
| Storage | Sealed in a dry, room temperature environment | [9] |
Safety & Handling: No specific safety data sheet (SDS) is available for 8-Bromo-5-fluoroquinolin-4-ol. Therefore, precautions must be based on analogous bromo- and hydroxy-quinoline compounds.[11][12][13][14]
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][13]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber).[14]
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust.[13] Wash hands thoroughly after handling.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving 8-Bromo-5-fluoroquinolin-4-ol in 100% dimethyl sulfoxide (DMSO).
-
Gently warm and vortex if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
Tier 1: Biochemical Assay for Direct EGFR Kinase Inhibition
The first critical step is to determine if the compound directly inhibits the enzymatic activity of purified EGFR kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[5][6]
Principle of the Assay
The assay is performed in two steps. First, the EGFR kinase reaction occurs, where the enzyme transfers phosphate from ATP to a substrate, generating ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the ADP concentration and, therefore, the kinase activity.[6]
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for the ADP-Glo™ EGFR Kinase Assay.
Detailed Protocol: In Vitro EGFR Kinase Assay
This protocol is adapted from standard luminescent kinase assays.[5][6]
Materials:
-
Recombinant Human EGFR Kinase
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
Poly(Glu, Tyr) 4:1 or other suitable peptide substrate
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
8-Bromo-5-fluoroquinolin-4-ol serial dilutions in 10% DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Reagent Preparation: Prepare the Master Mix of Substrate/ATP in kinase buffer. The final ATP concentration should be at or near its Km for EGFR for competitive inhibitor studies.
-
Plate Layout: Design the plate map to include wells for vehicle control (DMSO), no-enzyme control (background), and a concentration gradient of the test compound (e.g., 11-point, 3-fold serial dilution starting from 10 µM).
-
Reaction Setup: In a 384-well plate, add the following to each well (example volumes):
-
1 µL of 8-Bromo-5-fluoroquinolin-4-ol dilution or DMSO vehicle.
-
2 µL of diluted EGFR enzyme.
-
2 µL of Substrate/ATP mix to initiate the reaction.
-
-
Kinase Reaction: Mix the plate gently on an orbital shaker and incubate at room temperature for 60 minutes.[6]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[6]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[6]
-
Data Acquisition: Measure luminescence using a plate reader with an integration time of 0.5-1 second.[6]
Data Analysis and Presentation
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and background as 0% activity.
-
Plot the normalized % activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (log[inhibitor] vs. response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Table 1: Representative Data for EGFR Kinase Inhibition
| Compound | EGFR WT IC₅₀ (nM) | EGFR L858R/T790M IC₅₀ (nM) |
| 8-Bromo-5-fluoroquinolin-4-ol | [Experimental Value] | [Experimental Value] |
| Osimertinib (Control) | 15 | 1 |
| Gefitinib (Control) | 25 | >5000 |
Note: Osimertinib and Gefitinib are third and first-generation EGFR inhibitors, respectively, and serve as excellent controls for assessing potency and selectivity against common resistance mutations.[3][15]
Tier 2: Cellular Assays for Target Engagement and Phenotypic Effects
Positive results from the biochemical assay must be validated in a cellular context to confirm target engagement, pathway modulation, and anti-proliferative activity. A431 (human epidermoid carcinoma) is a commonly used cell line that overexpresses wild-type EGFR and exhibits ligand-dependent signaling.[3][16]
EGFR Signaling Pathway and Points of Analysis
Inhibiting EGFR at the cell membrane should prevent the phosphorylation of downstream effectors. Western blotting is the gold-standard technique to measure these changes.[7][17]
Caption: EGFR signaling pathways and key nodes for Western blot analysis.
Detailed Protocol: Western Blot for Pathway Modulation
Cell Culture and Treatment:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free media prior to treatment.
-
Pre-treat cells with varying concentrations of 8-Bromo-5-fluoroquinolin-4-ol (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with 50 ng/mL of human EGF for 10 minutes (excluding the unstimulated control).
-
Immediately place plates on ice and proceed to cell lysis.
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17]
-
Incubate on ice for 30 minutes, vortexing periodically.[17]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[18]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[18]
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C, following manufacturer's recommended dilutions.[8][17]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
Detailed Protocol: Cell Proliferation Assay
An ATP-based cell viability assay like CellTiter-Glo® is a highly sensitive method for measuring the number of viable cells based on metabolic activity.[19]
Procedure:
-
Seed A431 cells (or other relevant cell lines like HCC827 for mutant EGFR) into a 96-well, clear-bottom white plate at a density of 2,000-5,000 cells per well.[1][19]
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of 8-Bromo-5-fluoroquinolin-4-ol for 72 hours. Include a vehicle-only control.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized % viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Table 2: Representative Cellular Activity Data
| Compound | A431 p-EGFR Inhibition IC₅₀ (nM) | A431 Proliferation GI₅₀ (nM) |
| 8-Bromo-5-fluoroquinolin-4-ol | [Experimental Value] | [Experimental Value] |
| Gefitinib (Control) | ~50 | ~80 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High IC₅₀ in Kinase Assay | Compound insolubility. | Check solubility in assay buffer. Lower the starting concentration. |
| Compound is not a direct inhibitor. | The compound may require metabolic activation or act on a different target. | |
| No p-EGFR Inhibition in Cells | Poor cell permeability. | Ensure the compound is cell-permeable. |
| Insufficient EGF stimulation. | Titrate EGF concentration and stimulation time. | |
| Compound degradation. | Prepare fresh dilutions for each experiment. | |
| High Variability in Proliferation Assay | Uneven cell seeding. | Ensure a single-cell suspension before plating. Avoid edge effects. |
| Compound cytotoxicity at high conc. | Distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects. |
Conclusion
This document provides a validated, tiered framework to systematically evaluate the potential of 8-Bromo-5-fluoroquinolin-4-ol as an EGFR inhibitor. By progressing from direct biochemical assays to cellular target engagement and phenotypic outcomes, researchers can build a comprehensive pharmacological profile of the compound. Positive results from these studies would provide a strong rationale for further preclinical development, including selectivity profiling against other kinases and in vivo efficacy studies in xenograft models.
References
- (No Source)
- Vertex AI Search. (n.d.). EGFR Biochemical Assays.
- BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of EGFR Signaling Following EGFR-IN-112 Treatment.
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
- NIH National Cancer Institute. (n.d.). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation.
- ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway.
- BenchChem. (2025). Application Notes: Analysis of EGFR Pathway Modulation by EG31 Treatment using Western Blot.
- Promega Corporation. (n.d.). EGFR (L858R) Kinase Assay.
- Promega Corporation. (n.d.). EGFR Kinase Assay.
- (No Source)
- (No Source)
- NIH National Cancer Institute. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.
- BLD Pharm. (n.d.). 8-Bromo-5-fluoroquinolin-4-ol.
- MDPI. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.
- (No Source)
- NIH National Cancer Institute. (n.d.). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study.
- Fisher Scientific. (2025). Safety Data Sheet for 8-Bromoquinoline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 5,7-Dibromo-8-hydroxyquinoline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Bromoquinoline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromoquinoline.
- Hangzhou LZ Chemical Co., Ltd. (n.d.). 8-Bromo-5-fluoroquinoline.
- NIH National Cancer Institute. (n.d.). A Radiobrominated Tyrosine Kinase Inhibitor for EGFR with L858R/T790M Mutations in Lung Carcinoma.
- NIH National Cancer Institute. (n.d.). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer.
- (No Source)
- (No Source)
- (No Source)
- (No Source)
- (No Source)
- PubMed Central. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer.
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- 3. mdpi.com [mdpi.com]
- 4. A Radiobrominated Tyrosine Kinase Inhibitor for EGFR with L858R/T790M Mutations in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1065092-35-4|8-Bromo-5-fluoroquinolin-4-ol|BLD Pharm [bldpharm.com]
- 10. 8-Bromo-5-fluoroquinoline [lzchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
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- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for testing 8-Bromo-5-fluoroquinolin-4-OL
An Application Note for the Preclinical Characterization of 8-Bromo-5-fluoroquinolin-4-ol
Abstract
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The novel compound, 8-Bromo-5-fluoroquinolin-4-ol, represents a promising candidate for drug discovery, integrating the proven quinoline core with halogen substitutions that can significantly modulate its physicochemical and pharmacological properties. This guide provides a comprehensive experimental framework for the initial characterization of 8-Bromo-5-fluoroquinolin-4-ol, designed for researchers in drug development. The protocols herein detail a multi-stage evaluation process, commencing with fundamental physicochemical profiling, progressing to in vitro biological assays to probe its potential as a kinase inhibitor and anticancer agent, and concluding with preliminary ADME/Tox assessments. The causality behind experimental choices is elucidated to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.
Introduction: The Quinoline Scaffold and Rationale for Investigation
The quinoline ring system is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[2] The introduction of bromine and fluorine atoms to the quinoline core in 8-Bromo-5-fluoroquinolin-4-ol is a strategic design choice. Halogens can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic properties. The 4-ol substitution suggests a potential for tautomerization to a quinolin-4-one, a motif present in numerous approved drugs.[4] Given that many quinoline derivatives function as kinase inhibitors, a primary hypothesis is that 8-Bromo-5-fluoroquinolin-4-ol may exhibit inhibitory activity against protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[5][6]
This document outlines a logical, tiered approach to investigate this hypothesis, starting with the foundational properties of the molecule and moving towards its biological effects.
Caption: Preclinical evaluation workflow for 8-Bromo-5-fluoroquinolin-4-ol.
Physicochemical Characterization: Understanding the Molecule
Before investigating biological activity, it is crucial to determine the fundamental physicochemical properties of 8-Bromo-5-fluoroquinolin-4-ol. These properties influence everything from solubility in assay buffers to absorption and distribution in vivo.[7][8][9]
Key Physicochemical Parameters & Protocols
A summary of essential parameters and the rationale for their measurement is presented below.
| Parameter | Experimental Method | Rationale & Significance |
| Solubility | Kinetic Solubility Assay (Turbidimetric Method) | Determines the concentration at which the compound precipitates from a solution. Essential for preparing stock solutions and avoiding compound precipitation in assays, which can lead to erroneous results.[8] |
| Lipophilicity (LogD) | Shake-Flask Method (Octanol/Water) | Measures the compound's distribution between an organic (octanol) and aqueous phase at a physiological pH (e.g., 7.4). LogD is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.[10] |
| Ionization Constant (pKa) | Potentiometric Titration or UV-Metric Method | Identifies the pH at which the compound is 50% ionized. The ionization state affects solubility, permeability, and target binding.[7] |
| Chemical Stability | HPLC-UV Analysis in various buffers (pH 4.0, 7.4, 9.0) over time | Assesses the compound's stability in aqueous solutions. Degradation can lead to a loss of active compound concentration during an experiment. |
Protocol 2.1.1: Kinetic Solubility Determination
Objective: To determine the kinetic solubility of 8-Bromo-5-fluoroquinolin-4-ol in Phosphate-Buffered Saline (PBS) at pH 7.4.
Principle: A high-concentration DMSO stock of the test compound is added to an aqueous buffer. The solution is shaken, and the turbidity resulting from any precipitation is measured using a plate reader.
Materials:
-
8-Bromo-5-fluoroquinolin-4-ol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate-reading nephelometer or spectrophotometer
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of 8-Bromo-5-fluoroquinolin-4-ol in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).
-
Addition to Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.
-
Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This creates a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or by reading absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
In Vitro Biological Evaluation
This section details protocols to assess the potential anticancer and kinase inhibitory activity of 8-Bromo-5-fluoroquinolin-4-ol.
Biochemical Kinase Inhibition Assay
Rationale: To determine if the compound directly inhibits the enzymatic activity of a specific protein kinase in a cell-free system.[11][12] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13]
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Protocol 3.1.1: ADP-Glo™ Kinase Inhibition Assay
Objective: To determine the IC50 value of 8-Bromo-5-fluoroquinolin-4-ol against a target kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like AKT1).
Materials:
-
Recombinant human kinase (e.g., Src) and corresponding substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the kinase)
-
ATP at a concentration equal to the Km for the specific kinase[12]
-
8-Bromo-5-fluoroquinolin-4-ol
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of 8-Bromo-5-fluoroquinolin-4-ol in kinase buffer (e.g., 100 µM to 1 nM final concentration). Add 1 µL of each dilution to the assay plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase buffer. Add 2 µL of this mix to each well.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 2 µL to each well to start the reaction.
-
Incubation: Shake the plate gently and incubate at room temperature for 1 hour.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell-Based Antiproliferative Assay
Rationale: While a biochemical assay confirms direct target inhibition, a cell-based assay determines the compound's effect on cell viability and proliferation within a more complex biological system.[14] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][15][16]
Protocol 3.2.1: MTT Cell Viability Assay
Objective: To determine the GI50 (concentration for 50% growth inhibition) of 8-Bromo-5-fluoroquinolin-4-ol against a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).
Materials:
-
Human cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
8-Bromo-5-fluoroquinolin-4-ol
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 8-Bromo-5-fluoroquinolin-4-ol in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus the log of the compound concentration.
-
Calculate the GI50 value using non-linear regression analysis.
-
Antimicrobial Susceptibility Testing (Optional)
Rationale: Given the known antimicrobial activity of many quinoline derivatives, a preliminary screen against common bacterial strains is warranted.[17][18] Broth microdilution is a standard method to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3.3.1: Broth Microdilution MIC Assay
Objective: To determine the MIC of 8-Bromo-5-fluoroquinolin-4-ol against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well U-bottom microplates
-
Standard antimicrobial (e.g., Ciprofloxacin) as a positive control
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of 8-Bromo-5-fluoroquinolin-4-ol in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Preliminary ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid late-stage drug development failures.[19][20][21] In silico tools and simple in vitro assays can provide valuable early insights.
In Silico ADME/Tox Prediction
Rationale: Computational models can rapidly predict a range of ADME/Tox properties based on the compound's chemical structure, helping to flag potential liabilities before committing to extensive lab work.[19]
Procedure:
-
Utilize freely accessible web servers like SwissADME or pkCSM.
-
Input the SMILES string for 8-Bromo-5-fluoroquinolin-4-ol.
-
Analyze the output for key parameters:
-
Lipinski's Rule of Five: Assesses general drug-likeness.
-
Gastrointestinal (GI) Absorption: Predicts oral bioavailability.
-
Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS effects.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Toxicity Risks: Flags potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), etc.
-
In Vitro Metabolic Stability Assay
Rationale: This assay measures the rate at which the compound is metabolized by liver enzymes, providing an estimate of its metabolic half-life. Rapid metabolism can lead to poor in vivo exposure.
Protocol 4.2.1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of 8-Bromo-5-fluoroquinolin-4-ol in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
8-Bromo-5-fluoroquinolin-4-ol
-
Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile with internal standard for reaction quenching
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-incubate the test compound (at a low concentration, e.g., 1 µM) with HLM in phosphate buffer at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line is the elimination rate constant (k).
-
Calculate the half-life: t1/2 = 0.693 / k.
-
Calculate intrinsic clearance (Clint).
-
References
-
Henchoz, Y., Bard, B., Guillarme, D., Carrupt, P. A., Veuthey, J. L., & Martel, S. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707–729. [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]
-
Méndez-Lucio, O., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(23), 13735–13746. [Link]
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Hamid, K., & Z-ul-Haq, I. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1165, 237–248. [Link]
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Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences, 17(9), 1569. [Link]
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Jägle, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8721. [Link]
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Wang, Z., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(4), 935-947. [Link]
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Semantic Scholar. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]
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Cyprotex. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Sławiński, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6296. [Link]
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Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]
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Wager, T. T., et al. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 29(1), 2–18. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
-
Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]
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Al-Obaidi, A. M. J., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]
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Al-Obaidi, A. M. J., et al. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]
-
ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]
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Application of 8-Bromo-5-fluoroquinolin-4-ol in Medicinal Chemistry: A Technical Guide
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1] This designation stems from its recurring presence in a multitude of biologically active compounds, including a wide array of approved drugs. The versatility of the quinoline scaffold allows for functionalization at various positions, leading to a diverse range of pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] Halogenation of the quinoline core, in particular, has been shown to significantly modulate the biological activity of its derivatives, often enhancing their potency.[4]
This technical guide focuses on the application of a specific halogenated quinoline, 8-Bromo-5-fluoroquinolin-4-ol , as a key intermediate in the synthesis of novel therapeutic agents. While direct biological data on this specific molecule is emerging, its structural features strongly suggest its utility as a scaffold for the development of potent enzyme inhibitors and cytotoxic agents, particularly in the oncology domain. This note will provide a comprehensive overview of its synthetic utility, propose a detailed protocol for its derivatization, and outline a standard biological evaluation assay to assess the anticancer potential of its analogues.
Synthetic Strategy: Accessing the 8-Bromo-5-fluoroquinolin-4-ol Scaffold
The synthesis of substituted quinolin-4-ols can be achieved through various established methods, often involving cyclization reactions. A plausible and efficient route to 8-Bromo-5-fluoroquinolin-4-ol is proposed, drawing from well-established quinoline synthesis protocols.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 8-Bromo-5-fluoroquinolin-4-ol.
Protocol 1: Synthesis of 8-Bromo-5-fluoroquinolin-4-ol
This protocol is a representative procedure based on the Gould-Jacobs reaction for quinoline synthesis.
Materials:
-
2-Bromo-5-fluoroaniline
-
Diethyl malonate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Condensation: In a round-bottom flask, combine 2-Bromo-5-fluoroaniline (1 equivalent) and diethyl malonate (1.1 equivalents). Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Ethanolysis (optional): After cooling, add ethanol to the reaction mixture and reflux for 30 minutes to dissolve the product and facilitate subsequent handling. Remove the ethanol under reduced pressure.
-
Cyclization: To the crude intermediate, add a high-boiling point solvent and dehydrating agent such as Dowtherm A or polyphosphoric acid. Heat the mixture to 240-250 °C for 20-30 minutes.
-
Work-up and Purification: Cool the reaction mixture and carefully add it to a large beaker of ice water with vigorous stirring. The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure 8-Bromo-5-fluoroquinolin-4-ol.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Medicinal Chemistry: A Scaffold for Anticancer Drug Discovery
The presence of bromine and fluorine atoms on the quinoline scaffold of 8-Bromo-5-fluoroquinolin-4-ol offers several advantages for medicinal chemistry applications. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further synthetic modifications through cross-coupling reactions.[5] The 4-hydroxy group (or its tautomeric 4-quinolone form) is a common feature in many biologically active quinolines.
Derivatives of quinoline have demonstrated a wide range of anticancer activities, acting through various mechanisms including:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[6]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[7]
-
Disruption of Cell Cycle: Arresting the cell cycle at different phases, thereby inhibiting cell division.[1]
Workflow for Derivative Synthesis and Biological Evaluation
Caption: A typical workflow for developing new drug candidates.
Protocol 2: Synthesis of a Representative Derivative via Suzuki Coupling
This protocol describes a general procedure for the synthesis of an aryl-substituted derivative at the 8-position, a common strategy to explore structure-activity relationships (SAR).
Materials:
-
8-Bromo-5-fluoroquinolin-4-ol
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a round-bottom flask, add 8-Bromo-5-fluoroquinolin-4-ol (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-5-fluoroquinolin-4-ol derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: Assessing Anticancer Potential
The newly synthesized derivatives should be evaluated for their cytotoxic effects against a panel of human cancer cell lines to determine their potential as anticancer agents. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8]
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Synthesized quinoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in cell culture medium. Add the different concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
Data Presentation
The results of the cytotoxicity assay can be summarized in a table for easy comparison.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | Value |
| Derivative 1 | A549 | Value |
| Derivative 2 | MCF-7 | Value |
| Derivative 2 | A549 | Value |
| Doxorubicin | MCF-7 | Value |
| Doxorubicin | A549 | Value |
Conclusion and Future Directions
8-Bromo-5-fluoroquinolin-4-ol represents a valuable and versatile scaffold for the development of novel drug candidates. Its synthesis, while requiring multi-step procedures, is achievable through established chemical methodologies. The strategic placement of the bromo and fluoro substituents provides opportunities for both fine-tuning of physicochemical properties and the introduction of diverse functionalities. The proposed protocols for derivatization and biological evaluation offer a clear path for researchers to explore the therapeutic potential of this promising class of compounds. Future work should focus on the synthesis of a library of derivatives and their screening against a broader panel of cancer cell lines and relevant enzymatic targets to elucidate their mechanism of action and establish a comprehensive structure-activity relationship.
References
- Alonso, C., Fuertes, M., Martín-Encinas, E., Selas, A., Rubiales, G., Tesauro, C., Knudssen, B. K., & Palacios, F. (2018). Novel topoisomerase I inhibitors. Syntheses and biological evaluation of phosphorus substituted quinoline derivates with antiproliferative activity. European Journal of Medicinal Chemistry, 149, 225-237.
- Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6, 7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European journal of medicinal chemistry, 215, 113261.
- Ilakiyalakshmi, M., & Napoleon, A. A. (2022). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry, 15(8), 104168.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
- Jubie, S., Kalirajan, R., Gowramma, B., Gomathy, S., & Sankar, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 114-121.
- Kim, K. D., & Lee, J. H. (2018). A single-step conversion of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives. Organic Letters, 20(23), 7712–7716.
- MDPI. (2022).
- Mladenova, R., Ignatova, M., Manolova, N., Petrova, T., & Rashkov, I. (2002). Preparation, characterization and biological activity of Schiff base compounds derived from 8-hydroxyquinoline-2-carboxaldehyde and Jeffamines ED®. European Polymer Journal, 38(5), 989-998.
- Othman, D. I., Selim, K. B., Magda, A. A., Tantawy, A. S., Amen, Y., Shimizu, K., Okauchi, T., & Kitamura, M. (2019). Design, synthesis and anticancer evaluation of new substituted thiophene-quinoline derivatives. Bioorganic & Medicinal Chemistry, 27(19), 115026.
- Perin, N., Nhili, R., Cindrić, M., Bertoša, B., Vušak, D., Martin-Kleiner, I., Laine, W., Karminski-Zamola, G., Kralj, M., & David-Cordonnier, M. H. (2016). Amino substituted benzimidazo [1, 2-a] quinolines: Antiproliferative potency, 3D QSAR study and DNA binding properties. European Journal of Medicinal Chemistry, 122, 530-545.
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PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]
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- PubMed. (2025).
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ResearchGate. (n.d.). Protocol for the synthesis of quinoline derivatives. Retrieved from [Link]
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-
Semantic Scholar. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
- US Patent US6500954B1. (2002).
- Weyesa, A., & Tadesse, B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC advances, 10(35), 20677-20693.
- Xia, Y., Yang, Z. Y., Xia, P., Hackl, T., Hamel, E., Mauger, A., Wu, J. H., & Lee, K. H. (2001). Antitumor agents. 211. Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents. Journal of medicinal chemistry, 44(23), 3932–3936.
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- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Characterizing the Cellular Activity of 8-Bromo-5-fluoroquinolin-4-OL
Introduction: The Quinoline Scaffold and the Imperative for Cellular Characterization
Quinoline and its derivatives are a cornerstone of medicinal chemistry, representing a versatile class of heterocyclic compounds with a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The unique structure of the quinoline ring system allows for extensive modification, enabling the design of novel therapeutic agents targeting diverse cellular pathways.[2] 8-Bromo-5-fluoroquinolin-4-OL is one such novel derivative. While its precise mechanism of action is yet to be fully elucidated, its structural similarity to other bioactive quinolines suggests significant potential.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a strategic, multi-tiered approach to systematically characterize the cellular activity of 8-Bromo-5-fluoroquinolin-4-OL. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our approach begins with broad assessments of cytotoxicity and progresses to more nuanced mechanistic investigations, including apoptosis, cell cycle effects, and direct target engagement.
Strategic Workflow for Compound Characterization
A logical and efficient characterization of a novel compound like 8-Bromo-5-fluoroquinolin-4-OL begins with broad questions about its general effect on cell health and proliferation, followed by progressively more specific assays to determine its mechanism of action (MOA).[3]
Caption: A strategic workflow for characterizing a novel compound.
Tier 1: Foundational Screening - Cytotoxicity & Cell Viability Assays
The initial and most critical step in evaluating any potential therapeutic compound is to determine its effect on cell viability and proliferation.[4] These assays establish the concentration range at which the compound exhibits biological activity, guiding all subsequent experiments. The MTT assay is a robust, colorimetric method widely used for this purpose.[1]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Bromo-5-fluoroquinolin-4-OL.
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
8-Bromo-5-fluoroquinolin-4-OL stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.[6] Perform a cell count and viability check (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a pre-optimized density (see Table 1) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth. This normalization period is critical for assay reproducibility.[7]
-
-
Compound Treatment:
-
Prepare a serial dilution of 8-Bromo-5-fluoroquinolin-4-OL in complete medium. A common starting range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions (or vehicle control).
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or use a plate shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (Viability % vs. log[Compound Concentration]) and determine the IC50 value using non-linear regression analysis.
-
| Cell Line | Typical Seeding Density (cells/well) | Notes |
| HeLa | 5,000 - 10,000 | Adherent, robust, fast-growing. |
| MCF-7 | 8,000 - 15,000 | Adherent, slower-growing, estrogen-responsive. |
| K-562 | 20,000 - 40,000 | Suspension, leukemia model. |
| A549 | 5,000 - 10,000 | Adherent, lung carcinoma. |
| Table 1: Recommended starting cell seeding densities for a 96-well plate MTT assay. Densities should be optimized to ensure cells are in a log growth phase at the end of the experiment.[7] |
Tier 2: Mechanistic Probing - Apoptosis vs. Necrosis
If the compound demonstrates cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs.[8] The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[9]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488), it can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic or necrotic cells, where it intercalates with DNA.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. biocompare.com [biocompare.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Bromo-5-fluoroquinolin-4-ol
Welcome to the technical support guide for the synthesis of 8-Bromo-5-fluoroquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important quinolone derivative. The quinolone scaffold is a privileged structure in medicinal chemistry, and achieving high yields is critical for advancing drug discovery programs. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, focusing on the most common and effective synthetic route: the Gould-Jacobs reaction.
Section 1: The Gould-Jacobs Reaction Pathway
The synthesis of 8-Bromo-5-fluoroquinolin-4-ol is typically accomplished via the Gould-Jacobs reaction, a robust and versatile method for preparing 4-hydroxyquinoline derivatives.[1] The reaction proceeds in a sequence of well-defined steps:
-
Condensation: An initial nucleophilic substitution reaction between the starting aniline, 2-bromo-5-fluoroaniline, and diethyl ethoxymethylenemalonate (DEEM).[1][2] This step forms a key vinylogous amide intermediate, diethyl 2-(((2-bromo-5-fluorophenyl)amino)methylene)malonate.
-
Thermal Cyclization: A high-temperature, intramolecular 6-electron electrocyclization of the intermediate. This is the critical, often yield-limiting, ring-closing step that forms the quinolone core.
-
Saponification & Decarboxylation (Optional but common): The resulting ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate is often hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated to yield the final target molecule, 8-Bromo-5-fluoroquinolin-4-ol.[1]
Below is a diagram illustrating the general synthetic pathway.
Caption: Overall workflow for the Gould-Jacobs synthesis of 8-Bromo-5-fluoroquinolin-4-ol.
Section 2: Troubleshooting Guide & Yield Optimization (Q&A Format)
This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My initial condensation reaction is sluggish or fails to go to completion. What are the likely causes?
A1: An incomplete condensation step is a common bottleneck that negatively impacts overall yield. The primary causes are related to reagent quality, reaction equilibrium, and temperature.
-
Causality & Explanation: The condensation is a nucleophilic attack of the aniline on DEEM, followed by the elimination of ethanol.[1] This is a reversible process. To drive the reaction forward, the ethanol byproduct must be effectively removed. Furthermore, the nucleophilicity of the aniline and the electrophilicity of DEEM are paramount.
-
Troubleshooting Steps:
-
Verify Reagent Purity:
-
2-Bromo-5-fluoroaniline: Ensure it is free from residual reducing agents or starting materials from its own synthesis (e.g., 2-bromo-5-fluoronitrobenzene).[3] Impurities can interfere with the aniline's nucleophilicity.
-
DEEM: This reagent can degrade or contain impurities like diethyl diethoxymethylene malonate, which can be difficult to remove.[4][5] Use freshly opened or distilled DEEM for best results.
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction is typically heated to 100-130 °C.[6] Ensure your reaction temperature is stable and uniform.
-
Ethanol Removal: If running at atmospheric pressure, ensure the setup allows for the distillation of ethanol as it forms. Alternatively, performing this step under reduced pressure can facilitate ethanol removal and drive the reaction to completion.
-
-
Stoichiometry: A slight excess (1.0-1.2 equivalents) of DEEM is often used to ensure the complete consumption of the more valuable aniline starting material.
-
Q2: I'm observing very low yields and significant charring after the high-temperature cyclization step. What should I investigate?
A2: This is the most critical and challenging step of the synthesis. Low yields are almost always traced back to improper temperature control or inefficient heat transfer.
-
Causality & Explanation: The thermal electrocyclization requires a high activation energy, typically necessitating temperatures above 250 °C.[7] If the temperature is too low, the reaction stalls. If it's too high or applied unevenly, the aromatic intermediate can decompose, leading to charring and a drastic reduction in yield.[7]
-
Troubleshooting Steps:
-
Choice of Heat-Transfer Medium:
-
Conventional Heating: Direct heating of the neat intermediate is prone to localized overheating. Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A is standard practice.[7] These solvents provide uniform heat transfer, preventing decomposition and often increasing cyclization yields to over 90%.[7]
-
-
Precise Temperature Control: Use a high-temperature thermometer or thermocouple placed directly in the reaction medium (not the heating mantle) to accurately monitor the internal temperature. Maintain a stable temperature (e.g., 250-260 °C) for the recommended time (typically 30-60 minutes).[6]
-
Consider Microwave Synthesis: Microwave irradiation is an excellent modern alternative. It provides rapid and uniform internal heating, dramatically reducing reaction times (often to 5-15 minutes) and minimizing byproduct formation.[8] This method often leads to cleaner reactions and improved yields.[8]
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions at these high temperatures.
-
Caption: A decision-making workflow for troubleshooting low cyclization yields.
Q3: I'm concerned about regioselectivity. Could the cyclization occur at the position ortho to the bromine atom?
A3: This is an excellent mechanistic question. For this specific substrate, regioselectivity is highly controlled and not typically a source of yield loss.
-
Causality & Explanation: The Gould-Jacobs cyclization can, in theory, occur at either position ortho to the aniline's amino group.[7] However, the reaction is governed by both electronic and steric factors.[7] In the case of 2-bromo-5-fluoroaniline, one ortho position is occupied by a bulky bromine atom, while the other is occupied by a hydrogen atom. The significant steric hindrance imposed by the bromine atom strongly disfavors cyclization at that position. Therefore, the reaction will proceed almost exclusively at the sterically accessible C-6 position, leading to the desired 8-bromo regioisomer.[9]
Q4: My final product is an impure, oily solid that is difficult to handle. How can I improve the workup and purification?
A4: Purification challenges often arise from residual high-boiling solvent or incomplete reaction. A systematic workup procedure is key.
-
Causality & Explanation: High-boiling solvents like diphenyl ether are difficult to remove by standard evaporation. The crude product often precipitates out of this solvent upon cooling, but the solvent can remain trapped within the solid matrix.
-
Troubleshooting Steps:
-
Precipitation and Trituration: After cooling the reaction mixture, add a non-polar solvent like hexane or heptane.[6] This will decrease the solubility of the polar quinolone product, causing it to precipitate more completely while washing away the non-polar diphenyl ether. Stirring the resulting slurry (trituration) for an extended period can be very effective.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with several portions of a cold, low-boiling solvent (hexane, petroleum ether, or cold acetonitrile) to remove any remaining high-boiling solvent.[8]
-
Recrystallization: If the product is still impure, recrystallization from a suitable solvent like ethanol, acetic acid, or DMF/water is a standard method for obtaining high-purity crystalline material.
-
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized for specific laboratory conditions. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Condensation to form Anilidomethylenemalonate Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-5-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring in an oil bath at 120-130 °C for 1-2 hours.[6] The reaction can be monitored by TLC to confirm the consumption of the aniline.
-
After the reaction is complete, remove the ethanol byproduct under reduced pressure to obtain the crude intermediate, which is often a viscous oil or low-melting solid and can be used directly in the next step without further purification.
Protocol 2: Thermal Cyclization (Conventional Heating)
-
In a flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, heat diphenyl ether to 250-255 °C.
-
Slowly add the crude anilidomethylenemalonate intermediate from Protocol 1 to the hot solvent with vigorous stirring.[6]
-
Maintain the internal temperature at 250 °C for 30-60 minutes.[6] Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature. A solid product should precipitate.
-
Add hexane (approx. 5-10 volumes) to the cooled mixture and stir vigorously for 30 minutes to triturate the solid.
-
Collect the solid product by vacuum filtration, wash thoroughly with fresh hexane, and dry under vacuum.
Protocol 3: Saponification and Decarboxylation
-
Suspend the dried ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.[1]
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (the solid should dissolve as the sodium salt forms).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3. A precipitate will form.
-
Heat the acidic slurry to 90-100 °C to effect decarboxylation. CO2 evolution will be observed. Maintain heating until gas evolution ceases.
-
Cool the mixture, collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the final product, 8-Bromo-5-fluoroquinolin-4-ol, under vacuum.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the key quality attributes for the 2-bromo-5-fluoroaniline starting material?
-
FAQ 2: Are there any alternatives to diphenyl ether for the cyclization step?
-
Yes, Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is a common alternative with similar properties.[7] In some cases, high-boiling mineral oil can be used.[7] However, microwave synthesis, which can often be performed neat or with minimal solvent, is the most effective modern alternative.[8]
-
-
FAQ 3: What are some alternative synthetic routes to the quinolin-4-one core?
-
While the Gould-Jacobs reaction is highly suitable for this target, other named reactions exist for quinoline synthesis, including the Conrad-Limpach-Knorr synthesis (from anilines and β-ketoesters), the Camps cyclization, and the Friedländer synthesis.[7][11] However, for accessing the 4-hydroxy-3-carboxylate precursor, the Gould-Jacobs approach is one of the most direct and widely used methods.[12]
-
Section 5: Data Summary Table
The following table summarizes typical conditions and expected outcomes for the critical cyclization step, comparing conventional and microwave heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Heating | Reference(s) |
| Reaction Vessel | Round-bottom flask | 2-5 mL microwave vial | ,[8] |
| Solvent | Diphenyl Ether or Dowtherm A | Neat (reagent as solvent) or minimal high-boiling solvent | [7],[8] |
| Temperature | 250-260 °C | 250-300 °C | ,[8] |
| Reaction Time | 30 - 90 minutes | 5 - 15 minutes | ,[8] |
| Typical Yield | Moderate to High (can be >90%) | Good to High (up to 47% in one example, often higher than conventional) | ,[7],[8] |
| Key Advantage | Established, scalable method | Rapid optimization, shorter time, often cleaner reaction | ,[8] |
References
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
-
Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Gould Jacobs Quinoline forming reaction - Biotage. [Link]
-
Quinolones also come from anilines by cyclization to an ortho position. [Link]
-
Cas 87-13-8,Diethyl ethoxymethylenemalonate - LookChem. [Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]
-
2-Bromo-5-fluoroaniline Five Chongqing Chemdad Co. ,Ltd. [Link]
-
Gould–Jacobs reaction - Wikiwand. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Cas 87-13-8,Diethyl ethoxymethylenemalonate | lookchem [lookchem.com]
- 5. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ablelab.eu [ablelab.eu]
- 9. Quinolones also come from anilines by cyclization to an ortho position [ns1.almerja.com]
- 10. 2-Bromo-5-fluoroaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Bromo-5-fluoroquinolin-4-ol Solubility Guide
Welcome to the technical support center for 8-Bromo-5-fluoroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the solubility of this compound in DMSO and various aqueous buffers. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments for reliable and reproducible results.
I. Compound Overview and Key Challenges
8-Bromo-5-fluoroquinolin-4-ol is a halogenated quinoline derivative. Like many quinoline-based compounds, it serves as a valuable scaffold in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2] However, its aromatic, heterocyclic structure often leads to poor aqueous solubility, a significant hurdle in experimental biology.
The primary challenge lies in preparing stable, homogenous solutions at desired concentrations for biological assays without precipitation, which can lead to inaccurate and misleading data.[3] This guide will equip you with the knowledge to navigate these challenges effectively.
Physicochemical Properties Summary
| Property | Value/Information | Source |
| Molecular Formula | C₉H₅BrFNO | [4] |
| Molecular Weight | 242.05 g/mol | [4] |
| Appearance | Typically a solid powder. | [5] |
| Storage | Sealed, dry, at room temperature. | [4] |
| Predicted pKa | 1.35 ± 0.29 (for the quinoline nitrogen) | [6] |
Note: The predicted pKa suggests the quinoline nitrogen is weakly basic. The hydroxyl group at position 4 will have its own acidic pKa, making the molecule's charge and solubility highly pH-dependent.
II. Frequently Asked Questions (FAQs)
Here we address the most common questions our team encounters regarding the handling of 8-Bromo-5-fluoroquinolin-4-ol.
Q1: What is the best solvent for making a primary stock solution?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of 8-Bromo-5-fluoroquinolin-4-ol.[5][7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules that are poorly soluble in water.[7][8] For most quinoline derivatives, solubilities of ≥ 50 mM in DMSO can often be achieved.[9]
Q2: My compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I fix it?
A2: This is a classic and very common problem known as "DMSO shock" or precipitation upon dilution.[10][11]
-
Causality: While your compound is soluble in DMSO, its intrinsic aqueous solubility is very low. When you add the DMSO stock to an aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a predominantly water-based environment where it is not soluble, causing it to crash out of solution.[11] The solubility in the final aqueous solution is the critical factor, not the initial solubility in DMSO.[11]
-
Solutions:
-
Decrease the Final Concentration: This is the most straightforward solution. The concentration of your compound in the final aqueous buffer must be below its aqueous solubility limit.
-
Increase Final DMSO Concentration: If your experimental system (e.g., cell line, enzyme) can tolerate it, increasing the final percentage of DMSO in your assay can help keep the compound in solution.[10] It is crucial to run a vehicle control to ensure the DMSO concentration does not affect your assay's outcome.[9] A final DMSO concentration of <1% is a common goal.[10]
-
Use a Co-Solvent or Surfactant: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) to the aqueous buffer can help maintain the compound's solubility.
-
pH Adjustment: The solubility of quinoline derivatives can be highly dependent on pH.[1][12] Systematically testing the solubility in buffers of different pH values may reveal a range where the compound is more soluble.
-
Q3: Can I dissolve 8-Bromo-5-fluoroquinolin-4-ol directly in an aqueous buffer like PBS?
A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low aqueous solubility.[9] You will likely be unable to achieve a high enough concentration for a stock solution, and the dissolution process will be slow and incomplete. The standard and most reliable method is to first prepare a concentrated stock in DMSO and then perform a serial dilution into the aqueous buffer.[9][13]
Q4: How should I store my DMSO stock solution?
A4: Proper storage is critical to maintain the compound's integrity.[14]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, aliquot the stock solution into smaller, single-use volumes.[14]
-
Temperature: For long-term storage, -20°C or -80°C is recommended for most compounds in DMSO.[14]
-
Protection: Protect from light by using amber vials or wrapping them in foil, as quinoline compounds can be light-sensitive.[14] Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric water, which can decrease solubility over time.[15]
III. Troubleshooting Guide
Encountering issues? This section provides a systematic approach to identifying and solving common solubility problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in DMSO stock solution during storage (especially at -20°C or -80°C). | 1. Supersaturated Solution: The initial concentration exceeded the compound's solubility limit in DMSO, even if it appeared dissolved initially. 2. Water Contamination: DMSO is hygroscopic. Absorbed water reduces its solvating power for nonpolar compounds.[15] 3. Freeze-Thaw Cycles: Repeated cycles can promote crystallization.[15] | 1. Gently warm the vial to 37°C and vortex or sonicate to attempt redissolution.[9] 2. If precipitation persists, the solution is likely supersaturated. Prepare a new stock at a lower, more stable concentration. 3. Always use anhydrous or high-purity DMSO and handle it properly to minimize water absorption. 4. Ensure stock solutions are aliquoted to avoid freeze-thaw cycles.[14] |
| The final aqueous solution appears cloudy or milky immediately after adding the DMSO stock. | 1. Aqueous Solubility Exceeded: The final concentration of the compound is higher than its solubility limit in the aqueous buffer.[10] 2. Insufficient DMSO: The final percentage of DMSO is too low to keep the compound dissolved.[9] | 1. Perform a serial dilution of your DMSO stock into the aqueous buffer to find the highest concentration that remains clear. 2. Increase the final percentage of DMSO in your assay (if tolerated). For example, if a 1:1000 dilution (0.1% DMSO) precipitates, try a 1:100 dilution (1% DMSO). Always check for solvent effects on your assay. 3. Re-evaluate the required final concentration. Is it possible to achieve the desired biological effect at a lower, more soluble concentration? |
| Inconsistent results between experiments. | 1. Incomplete Dissolution: The compound may not be fully dissolved in the initial DMSO stock, leading to inaccurate concentrations. 2. Precipitation Over Time: The compound may be slowly precipitating out of the aqueous solution during the assay incubation period. 3. Adsorption to Plastics: Hydrophobic compounds can stick to the walls of pipette tips and microplates.[9] | 1. Visually inspect your DMSO stock for any particulate matter before each use. If needed, briefly sonicate or vortex.[16] 2. Check the stability of your final aqueous solution over the time course of your experiment. Visually inspect wells for precipitation at the end of the assay. 3. Use low-adhesion plasticware for highly hydrophobic compounds.[9] 4. Prepare fresh dilutions from the DMSO stock for each experiment.[13] |
IV. Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a standard procedure for preparing a stock solution.
Materials:
-
8-Bromo-5-fluoroquinolin-4-ol (MW: 242.05 g/mol )
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Vortex mixer and/or sonicator
-
Sterile, light-blocking, single-use vials for aliquoting
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 242.05 g/mol x 1000 mg/g = 2.42 mg
-
-
Weighing: Accurately weigh out 2.42 mg of 8-Bromo-5-fluoroquinolin-4-ol and transfer it to the volumetric flask.
-
Dissolution: Add approximately 80% of the final volume of DMSO (e.g., 0.8 mL for a 1 mL final volume).
-
Mixing: Vortex vigorously. If the compound does not fully dissolve, use a bath sonicator or gently warm the solution to 37°C for a few minutes.[16] Visually inspect against a light source to ensure no solid particles remain.
-
Final Volume: Once fully dissolved, add DMSO to reach the final volume mark (e.g., 1.0 mL).
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogenous.[14]
-
Aliquoting and Storage: Immediately aliquot the solution into single-use vials and store at -20°C or -80°C, protected from light.[14]
Workflow for Solubility Testing and Optimization
The following diagram outlines a systematic approach to determining the optimal conditions for your experiment.
Caption: The effect of pH on the ionization and solubility of quinolinols.
Experimental Implication: If you are experiencing solubility issues in a standard neutral buffer like PBS (pH 7.4), consider testing your compound's solubility in buffers with more acidic or basic pH values, provided your experimental system can tolerate the change.
VI. References
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]
-
Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
-
Solubility of Things. (n.d.). 5-Nitro-8-quinolinol. Retrieved from [Link]
-
ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]
-
ChemBK. (2024, April 9). 8-Bromo-5,6-difluoro-2-methyl-quinoline. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 62. Retrieved from [Link]
-
Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
JETIR. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-8-fluoro-quinolin-3-ol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. PubChem. Retrieved from [Link]
-
American Journal of Chemistry. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Quinolinol, 5-bromo-. PubChem. Retrieved from [Link]
-
MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, January 3). CID 177817605. PubChem. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem. Retrieved from [Link]
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- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1065092-35-4|8-Bromo-5-fluoroquinolin-4-ol|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. 917251-99-1 CAS MSDS (8-bromo-5-fluoroquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 16. fastercapital.com [fastercapital.com]
Technical Support Center: Optimizing Reaction Conditions for Quinolin-4-ol Synthesis
Welcome to the technical support center for quinolin-4-ol synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinolin-4-ol synthesis methodologies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common quinolin-4-ol synthesis reactions.
General Questions
Q1: My reaction yield for quinolin-4-ol synthesis is consistently low. What are the general factors I should investigate?
A1: Low yields in quinolin-4-ol synthesis can stem from several factors. Key areas to scrutinize include:
-
Reaction Temperature: Many classical quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, require high temperatures for cyclization, often exceeding 250°C. Such high temperatures can lead to product decomposition or the formation of undesirable side products. It is crucial to carefully control and optimize the temperature.
-
Solvent Choice: The solvent can significantly impact reaction yield. For thermal cyclizations like the Conrad-Limpach synthesis, using a high-boiling, inert solvent such as mineral oil or 1,2,4-trichlorobenzene can improve yields dramatically compared to running the reaction neat.
-
Catalyst and Reagents: The choice and purity of catalysts and reagents are critical. In Friedländer synthesis, for example, various acid or base catalysts can be used, and their efficiency can vary depending on the specific substrates. Ensure reagents are pure and dry, as contaminants can interfere with the reaction.
-
Reaction Time: Incomplete reactions will naturally lead to low yields. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation or side reactions due to atmospheric components.
**Q2: I am struggling with
Technical Support Center: Purification of 8-Bromo-5-fluoroquinolin-4-ol
Welcome to the technical support guide for the purification of 8-Bromo-5-fluoroquinolin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and extensive experience with the purification of polar heterocyclic compounds.
I. Understanding the Molecule: Key Physicochemical Properties
8-Bromo-5-fluoroquinolin-4-ol is a substituted quinolinol. Its purification strategy is dictated by the following structural features:
-
Quinolinol Core: The heterocyclic aromatic ring system imparts a degree of hydrophobicity.[1]
-
4-OL (Hydroxy) Group: This phenolic hydroxyl group significantly increases the polarity of the molecule and provides an acidic proton. This group can engage in hydrogen bonding, influencing solubility and chromatographic behavior.
-
Bromo and Fluoro Substituents: These electron-withdrawing halogen atoms modulate the acidity of the hydroxyl group and the overall electron density of the aromatic system.
-
Nitrogen Atom: The nitrogen in the quinoline ring is basic and can be protonated in acidic conditions, which can be exploited for purification.[2]
Due to these features, 8-Bromo-5-fluoroquinolin-4-ol is a polar, potentially crystalline solid with limited solubility in non-polar organic solvents and increased solubility in polar organic solvents.[1]
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 8-Bromo-5-fluoroquinolin-4-ol.
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Possible Cause 1: Inappropriate Solvent System The polarity of the mobile phase is not optimized to achieve differential migration of your target compound and impurities on the stationary phase.
Solution:
-
Systematic TLC Analysis: Before committing to a column, perform a thorough thin-layer chromatography (TLC) analysis using a range of solvent systems. A good starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone). For very polar compounds, consider systems like methanol/dichloromethane.[3][4]
-
Adjusting Polarity:
-
If the spots are too low on the TLC plate (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
If the spots are too high (high Rf), decrease the polarity.
-
-
Target Rf Value: Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 for optimal separation on a flash column.
Possible Cause 2: Compound Streaking on Silica Gel The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to band broadening and streaking.[2]
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide into your mobile phase.[5] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[4][5] For highly polar compounds, reversed-phase chromatography on a C18 column can be an excellent alternative.[5]
Possible Cause 3: Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.
Solution:
-
Reduce Sample Load: As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[5]
-
Increase Column Size: If you need to purify a larger quantity of material, use a column with a larger diameter.[5]
Issue 2: Compound Fails to Crystallize ("Oiling Out")
Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly Rapid cooling can lead to the formation of an oil instead of a crystalline solid because the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.
Solution:
-
Add More Solvent: Gently heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to ensure the solution is not overly concentrated.[5]
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[5]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[5]
-
Possible Cause 2: Presence of Impurities Impurities can interfere with the formation of a crystal lattice, leading to oiling out.
Solution:
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as passing it through a short plug of silica gel to remove baseline impurities, before attempting recrystallization.[6]
Issue 3: Compound is Colored, but Should be Colorless
Possible Cause: Presence of Tarry or Polymeric Byproducts Syntheses of quinoline derivatives, especially those involving harsh conditions, can sometimes produce colored, high-molecular-weight byproducts.[7]
Solution:
-
Activated Charcoal (Decolorizing Carbon): During recrystallization, after dissolving your compound in the hot solvent, add a small amount of activated charcoal (1-2% by weight of your sample).[8]
-
Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[8] Allow the clear filtrate to cool and crystallize.
III. Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for column chromatography of 8-Bromo-5-fluoroquinolin-4-ol?
A1: The optimal solvent system will depend on the specific impurities present. However, good starting points for a polar compound like this on silica gel would be:
-
Ethyl Acetate/Hexanes: Start with a 1:1 mixture and adjust the ratio based on TLC results.
-
Methanol/Dichloromethane: For more polar impurities, a small percentage of methanol (1-5%) in dichloromethane is effective.[3]
-
Reversed-Phase: For reversed-phase (C18) chromatography, a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape, is a standard choice.[5]
Q2: What are some suitable recrystallization solvents for 8-Bromo-5-fluoroquinolin-4-ol?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] Given the polar nature of the molecule, consider the following:
-
Polar Protic Solvents: Ethanol, methanol, or isopropanol.
-
Polar Aprotic Solvents: Acetone, ethyl acetate, or acetonitrile.
-
Solvent Pairs: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be effective. For example, you could dissolve the compound in a minimal amount of hot ethanol and then slowly add water (the poor solvent) until the solution becomes cloudy, then reheat to clarify and cool slowly.
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A3: This can happen with sensitive compounds on acidic silica gel.[6]
-
Test for Stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot streaks, it indicates instability.[5]
-
Deactivate Silica: You can reduce the acidity of the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.
-
Switch to a Different Stationary Phase: As mentioned earlier, neutral alumina or reversed-phase silica are excellent alternatives.[4][5]
Q4: How can I remove unreacted starting materials or isomeric impurities?
A4:
-
Unreacted Starting Materials: These are often less polar than the final product. Column chromatography should effectively separate them.
-
Isomeric Impurities: The formation of regioisomers is a common issue in quinoline synthesis.[7] These can be challenging to separate due to their similar polarities.
-
High-Resolution Chromatography: Careful column chromatography with a shallow solvent gradient may be required.
-
Recrystallization: Fractional crystallization, where the solution is cooled in stages to hopefully crystallize one isomer preferentially, can sometimes be effective.
-
Salt Formation: Exploiting the basic nitrogen, you can form a salt with an acid (e.g., HCl, phosphoric acid). The different isomers may have different salt crystallization properties, allowing for separation.[10][11]
-
IV. Experimental Protocols & Workflows
Protocol 1: Standard Flash Column Chromatography
-
Solvent System Selection: Identify an appropriate eluent system using TLC as described in the troubleshooting section.
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar solvent mixture.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve your crude 8-Bromo-5-fluoroquinolin-4-ol in a minimal amount of a strong solvent like methanol or DMSO.
-
Adsorb this solution onto a small amount of silica gel or Celite.
-
Evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation than loading the sample as a solution.[5]
-
-
Elution:
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient elution is needed.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain your purified compound.
Workflow Visualization
Below are diagrams illustrating the decision-making process for troubleshooting common purification issues.
Troubleshooting Column Chromatography
Caption: Decision workflow for troubleshooting poor separation in column chromatography.
Troubleshooting Recrystallization
Caption: Decision workflow for troubleshooting when a compound oils out during recrystallization.
Data Summary Table
| Purification Method | Stationary Phase | Common Mobile Phases / Solvents | Key Considerations |
| Normal-Phase Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes, Methanol/Dichloromethane | Add 0.1-1% triethylamine to prevent streaking.[5] |
| Neutral or Basic Alumina | Same as for silica gel | Good for acid-sensitive compounds.[4] | |
| Reversed-Phase Column Chromatography | C18 Silica | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Excellent for highly polar compounds.[5] |
| Recrystallization | N/A | Ethanol, Methanol, Acetone, Ethyl Acetate, or solvent pairs (e.g., Ethanol/Water) | Choice of solvent is critical; ideal solvent dissolves the compound well when hot but poorly when cold.[9] |
V. References
-
Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
-
5-Nitro-8-quinolinol - Solubility of Things.
-
A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
-
common impurities in 6-Chloroquinoline synthesis and their removal. Benchchem.
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
-
Recrystallization.
-
Column chromatography & TLC on highly polar compounds? Reddit.
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
-
Column Chromatography Notes. Membrane Solutions.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Stability issues of 8-Bromo-5-fluoroquinolin-4-OL in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
8-Bromo-5-fluoroquinolin-4-ol is a halogenated quinolinol derivative. Its structure, featuring a quinolin-4-ol core, a bromine atom at the 8-position, and a fluorine atom at the 5-position, presents a unique combination of chemical properties that can influence its stability in solution. The quinolin-4-ol moiety can exist in tautomeric equilibrium with its keto form, quinolin-4(1H)-one. For similar quinolone systems, the keto form is generally more stable.[1][2] The presence of halogen substituents can also impact the molecule's electronic properties and susceptibility to degradation.
This guide will address the most common stability challenges, including solubility and precipitation, pH sensitivity, and degradation pathways.
I. Troubleshooting Guide: Common Stability Issues
This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.
Issue 1: My compound is precipitating out of the aqueous buffer after dilution from a DMSO stock.
Root Cause Analysis: This is a frequent issue for compounds with low aqueous solubility.[3][4] While 8-Bromo-5-fluoroquinolin-4-ol may dissolve in a pure organic solvent like DMSO, its solubility can dramatically decrease when introduced into an aqueous environment, causing it to precipitate.[3][4]
Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocol: Preparing a Stable Aqueous Solution from a DMSO Stock
-
Prepare a High-Concentration Stock in DMSO: Dissolve 8-Bromo-5-fluoroquinolin-4-ol in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Serial Dilution (if required): If lower concentrations of the DMSO stock are needed, perform serial dilutions using 100% DMSO.
-
Dilution into Aqueous Buffer:
-
Aliquot the desired volume of your final aqueous buffer into a fresh tube.
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to immediate precipitation.[5]
-
Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, to minimize its potential effects on biological assays.[3]
-
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles). If the solution remains clear, it is ready for use.
-
If Precipitation Occurs:
-
Gentle Warming: Warm the solution to 37°C and observe if the precipitate redissolves.
-
Sonication: Briefly sonicate the solution in a water bath.
-
Co-solvents/Excipients: If precipitation persists, consider reformulating your buffer to include a small percentage of a solubility-enhancing agent. The choice of excipient will depend on the specific requirements of your experiment.
-
Issue 2: The color of my solution is changing over time.
Root Cause Analysis: A color change often indicates chemical degradation. For quinoline derivatives, this can be due to oxidation or photodegradation. The presence of the electron-rich quinolinol ring system and the bromo substituent can make the molecule susceptible to these degradation pathways.
Potential Degradation Pathways:
-
Oxidation: The quinolinol ring can be susceptible to oxidation, potentially leading to the formation of colored byproducts.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, undergoing debromination or other photochemical reactions.[6][7][8][9] Halogenated aromatics typically absorb light in the UV spectral region, and this can lead to their degradation.[7]
Solution Workflow:
Caption: Troubleshooting workflow for solution color change.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 8-Bromo-5-fluoroquinolin-4-ol solutions?
A1: For long-term stability, it is recommended to store solutions of 8-Bromo-5-fluoroquinolin-4-ol under the following conditions:
-
Temperature: Store at -20°C or -80°C.
-
Light: Protect from light by using amber-colored vials or by wrapping the vials in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.[10]
-
Container: Use tightly sealed vials to prevent solvent evaporation.[10]
Q2: How does pH affect the stability and solubility of 8-Bromo-5-fluoroquinolin-4-ol?
A2: The solubility and stability of quinoline derivatives are often pH-dependent.[11][12][13][14] The quinolin-4-ol moiety has both a weakly acidic hydroxyl group and a weakly basic nitrogen atom in the quinoline ring.
-
Solubility: At pH values below its pKa, the nitrogen atom can become protonated, increasing the compound's aqueous solubility.[13] Conversely, at pH values above the pKa of the hydroxyl group, the compound can form a phenolate salt, which may also have increased aqueous solubility. The isoelectric point is where the compound will likely have its minimum solubility.
-
Stability: Extreme pH conditions (highly acidic or highly basic) can promote hydrolysis or other degradation pathways.[15] It is advisable to conduct a pH stability profile for your specific experimental conditions. A general recommendation is to maintain the pH within a neutral to slightly acidic range (pH 5-7.5) for initial experiments, unless otherwise indicated by your assay requirements.
Q3: Which solvents are recommended for preparing stock solutions?
A3:
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions due to its excellent solvating power for a wide range of organic molecules.
-
Alternatives: If DMSO is incompatible with your downstream application, other polar aprotic solvents such as dimethylformamide (DMF) can be considered. For some applications, a water-miscible alcohol like ethanol might be a viable option, though the achievable concentration may be lower.[3]
Q4: Can I expect degradation of 8-Bromo-5-fluoroquinolin-4-ol in the solid state?
A4: Solid-state stability is generally much higher than stability in solution. However, it is still crucial to store the solid compound under appropriate conditions to ensure its long-term integrity.
-
Storage Recommendations: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to protect it from moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[16]
Quantitative Stability Data (Hypothetical Example)
The following table provides a hypothetical example of what a stability study for 8-Bromo-5-fluoroquinolin-4-ol might reveal. Note: This data is for illustrative purposes only and should be experimentally verified.
| Condition | Solvent | Temperature | Duration | Degradation (%) |
| Light Exposure | PBS (pH 7.4) | 25°C | 24 hours | 15-25% |
| Dark Control | PBS (pH 7.4) | 25°C | 24 hours | < 2% |
| Acidic | 0.1 N HCl | 37°C | 48 hours | 5-10% |
| Basic | 0.1 N NaOH | 37°C | 48 hours | 8-15% |
| Oxidative | 3% H₂O₂ in PBS | 25°C | 8 hours | 30-45% |
III. Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the thermodynamic solubility of a compound.[1]
-
Preparation: Add an excess amount of solid 8-Bromo-5-fluoroquinolin-4-ol to a series of vials containing the aqueous buffers of interest (e.g., phosphate-buffered saline at pH 5.5, 7.4, and 9.0).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium. The presence of undissolved solid should be visible.
-
Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol). Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways.[1]
-
Sample Preparation: Prepare solutions of 8-Bromo-5-fluoroquinolin-4-ol in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration.
-
Stress Conditions: Expose the solutions to a variety of stress conditions in parallel with a control sample stored under normal conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Stress: Incubate at 60°C.
-
Photostability: Expose to a light source that meets ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). Keep a control sample in the dark.[1]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze all samples by a stability-indicating HPLC method (typically with a photodiode array and mass spectrometry detector) to separate the parent compound from any degradation products.
IV. References
-
Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2: Correlation between the acid-base titration and the shake-flask solubility methods. Pharmaceutical Research, 17(1), 85–89.
-
Andino, J. M., & Smith, J. N. (1999). Photobiodegradation of halogenated aromatic pollutants. Journal of Environmental Science and Health, Part A: Toxic/Hazardous Substances and Environmental Engineering, 34(10), 2081-2103.
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL. BenchChem Technical Guides.
-
Eriksson, J., & Rahm, M. (2018). Photodecomposition properties of brominated flame retardants (BFRs). International Journal of Photoenergy, 2018, 1-11.
-
BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives. BenchChem Technical Guides.
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
-
BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem Technical Guides.
-
Zhang, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 15.
-
He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4192.
-
BLD Pharm. (n.d.). 8-Bromo-5-fluoroquinolin-4-ol. BLD Pharm Product Page.
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574.
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Gámiz-Gracia, L., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Talanta, 83(4), 1134-1146.
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ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate.
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Håheim, K. S., Van Sang, L. N., & Sydnes, M. O. (2021). Progress in Designing Greener Antibiotics. Molecules, 26(11), 3192.
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Schwarz, G., et al. (1989). Microbial Metabolism of Quinoline and Related Compounds. II. Degradation of Quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(2), 1183-1190.
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Isidori, M., et al. (2011). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography–tandem mass spectrometry. Chemosphere, 85(7), 1139-1146.
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Correia, S., et al. (2017). Mechanism of action of and resistance to quinolones. Veterinary Microbiology, 210, 1-7.
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Sun, J. X., et al. (2009). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. Journal of Environmental Sciences, 21(11), 1547-1553.
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Isidori, M., et al. (2011). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate.
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Marín-García, M., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Journal of Photochemistry and Photobiology A: Chemistry, 250, 37-46.
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de Gonzalo, G., et al. (2007). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Journal of Molecular Biology, 370(4), 643-657.
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ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.
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ChemicalBook. (n.d.). 8-bromo-5-fluoroquinoline. ChemicalBook Product Page.
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Hangzhou LZ Chemical Co., Ltd. (n.d.). 8-Bromo-5-fluoroquinoline. LZ Chemical Product Page.
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GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics Blog.
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University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU Pesticide Properties Database.
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ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate.
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Sigma-Aldrich. (n.d.). 4-Quinolinol. Sigma-Aldrich Product Page.
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APExBIO. (n.d.). 4-quinolinol. APExBIO Product Page.
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Labsolu. (n.d.). 8-Bromo-5-fluoroquinoline. Labsolu Product Page.
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PubChem. (n.d.). 5-Bromo-8-fluoro-quinolin-3-ol. PubChem Compound Database.
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PubChem. (n.d.). 8-Bromoquinoline. PubChem Compound Database.
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Nové, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4259.
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Wikipedia. (n.d.). 4-Quinolone. Wikipedia.
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PubChem. (n.d.). 8-Quinolinol, 5-bromo-. PubChem Compound Database.
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Smolecule. (n.d.). 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one. Smolecule Product Page.
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BLDpharm. (n.d.). 8-Bromo-5-fluoroisoquinolin-1(2H)-one. BLDpharm Product Page.
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BLDpharm. (n.d.). 6-Bromo-8-fluoro-3-nitroquinolin-4-ol. BLDpharm Product Page.
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CymitQuimica. (n.d.). 8-bromo-5-fluoroquinoline. CymitQuimica Product Page.
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
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ResearchGate. (2016). Is it possible synthesise of 5-bromopentanal in stable condition? ResearchGate.
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Challenges in the scale-up synthesis of 8-Bromo-5-fluoroquinolin-4-OL
Welcome to the technical support center for the synthesis of 8-Bromo-5-fluoroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory and during scale-up operations.
Introduction to the Synthesis
The synthesis of 8-Bromo-5-fluoroquinolin-4-ol, a key intermediate in pharmaceutical development, is most commonly achieved via the Gould-Jacobs reaction. This robust method involves two primary stages: the condensation of 2-bromo-5-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, diethyl (2-bromo-5-fluoroanilino)methylenemalonate, followed by a high-temperature thermal cyclization to yield the desired quinolin-4-ol product.
While the Gould-Jacobs reaction is a well-established synthetic route, its scale-up presents a unique set of challenges. These can range from managing reaction exotherms and ensuring efficient heat transfer to controlling impurity profiles and achieving consistent product quality. This guide provides practical, experience-based solutions to these and other issues you may encounter.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 8-Bromo-5-fluoroquinolin-4-ol, providing step-by-step guidance to resolve them.
Problem 1: Low Yield of the Condensation Intermediate (Diethyl (2-bromo-5-fluoroanilino)methylenemalonate)
Q: My initial condensation reaction between 2-bromo-5-fluoroaniline and DEEM is giving a low yield. What are the likely causes and how can I improve it?
A: A low yield in the initial condensation step of the Gould-Jacobs reaction can often be attributed to several factors. Here’s a systematic approach to troubleshooting this issue:
-
Purity of Starting Materials:
-
2-Bromo-5-fluoroaniline: This starting material can be susceptible to oxidation and degradation, leading to colored impurities that can interfere with the reaction. Ensure you are using a high-purity grade of this aniline. If the purity is questionable, consider recrystallization or column chromatography.
-
Diethyl Ethoxymethylenemalonate (DEEM): DEEM can hydrolyze over time, especially in the presence of moisture. Use freshly opened or distilled DEEM for best results.
-
-
Reaction Conditions:
-
Temperature Control: The condensation reaction is typically performed at a moderately elevated temperature. However, excessive heat can lead to side reactions. Monitor the reaction temperature closely and ensure even heating, especially in larger vessels.
-
Reaction Time: While the reaction is often complete within a few hours, incomplete conversion can be a cause of low yield. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
-
Removal of Ethanol Byproduct: The condensation reaction produces ethanol as a byproduct. According to Le Chatelier's principle, its removal can drive the equilibrium towards the product. For larger scale reactions, consider performing the reaction under conditions that allow for the distillation of ethanol as it is formed.
Problem 2: Incomplete or Low-Yield Thermal Cyclization
Q: The thermal cyclization of my enamine intermediate is resulting in a low yield of 8-Bromo-5-fluoroquinolin-4-ol. What are the critical parameters for this step?
A: The thermal cyclization is often the most challenging step in the Gould-Jacobs synthesis, particularly during scale-up. High temperatures are required, and several factors can impact the yield and purity of the final product.
-
Temperature Management:
-
Achieving and Maintaining High Temperatures: This reaction typically requires temperatures in the range of 240-260°C.[1] Achieving and maintaining such high temperatures uniformly throughout a large reaction vessel is critical. Use a high-boiling, inert solvent such as Dowtherm A or mineral oil to facilitate even heat distribution.[1]
-
Heat Transfer: As the reaction scale increases, the surface-area-to-volume ratio decreases, which can lead to inefficient heat transfer. Ensure your reactor is equipped with an appropriate heating mantle and overhead stirrer to maintain a consistent temperature throughout the reaction mixture.
-
-
Reaction Environment:
-
Inert Atmosphere: At high temperatures, the reactants and products can be susceptible to oxidation. Conducting the reaction under an inert atmosphere of nitrogen or argon is highly recommended to minimize oxidative side reactions.
-
-
Purity of the Intermediate: Any impurities in the enamine intermediate can lead to the formation of byproducts at high temperatures. Ensure the intermediate is of high purity before proceeding to the cyclization step.
Problem 3: Product Purification and Impurity Profile
Q: My final product, 8-Bromo-5-fluoroquinolin-4-ol, is difficult to purify and contains several impurities. What are the common impurities and how can I remove them?
A: Purification of the final product can be challenging due to its low solubility in many common organic solvents. Understanding the potential impurities is key to developing an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-bromo-5-fluoroaniline or the enamine intermediate in the final product.
-
Di-brominated Species: Although less likely if starting with the correctly substituted aniline, over-bromination during the synthesis of the starting material can lead to di-brominated quinolinols.
-
Decarboxylated Byproducts: Premature decarboxylation can lead to the formation of other quinoline species.
Purification Strategies:
-
Trituration: The crude product can often be purified by trituration with a suitable solvent to remove more soluble impurities. Hot ethanol or acetonitrile can be effective.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining high-purity material. Due to the product's likely low solubility, a high-boiling solvent or a solvent mixture may be required.
-
pH Adjustment and Extraction: The phenolic nature of the 4-hydroxyquinoline allows for purification via pH adjustment. The crude product can be dissolved in an aqueous base (like NaOH solution) and washed with an organic solvent to remove non-acidic impurities. The aqueous layer can then be acidified to precipitate the purified product, which is collected by filtration.[2]
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the Gould-Jacobs synthesis of 8-Bromo-5-fluoroquinolin-4-ol?
A1: The Gould-Jacobs reaction proceeds in two main steps[3]:
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Condensation: The synthesis begins with the nucleophilic attack of the amino group of 2-bromo-5-fluoroaniline on the electrophilic carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the enamine intermediate, diethyl (2-bromo-5-fluoroanilino)methylenemalonate.
-
Thermal Cyclization: The enamine intermediate undergoes a thermally induced 6-electron electrocyclization. This is followed by tautomerization and elimination of another molecule of ethanol to form the ethyl 8-bromo-5-fluoro-4-hydroxyquinoline-3-carboxylate. Subsequent saponification and decarboxylation (often occurring in situ at high temperatures or in a separate step) yields the final product, 8-Bromo-5-fluoroquinolin-4-ol.
Q2: Are there any specific safety precautions I should take when running this synthesis at scale?
A2: Yes, several safety precautions are crucial, especially during scale-up:
-
Handling of 2-bromo-5-fluoroaniline: This compound is a suspected irritant and may be harmful if inhaled or absorbed through the skin.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High-Temperature Operations: The thermal cyclization step involves very high temperatures. Ensure your glassware and heating equipment are rated for these temperatures and are in good condition. Use a blast shield for protection.
-
Pressure Build-up: Heating a reaction mixture to high temperatures can cause pressure to build up in a sealed system. Ensure the reaction is conducted in a system that is either open to an inert atmosphere or equipped with a pressure relief device.
-
Quenching: Quenching the hot reaction mixture should be done with care. Adding a cold solvent too quickly can cause a rapid and dangerous boil-over. Allow the reaction mixture to cool to a safe temperature before quenching.
Q3: Can I use a different malonate derivative instead of diethyl ethoxymethylenemalonate (DEEM)?
A3: Yes, other malonate derivatives can be used in the Gould-Jacobs reaction. For example, diethyl 2-(ethoxymethylene)malonate is a common alternative. The choice of the malonate derivative can sometimes influence the reaction conditions and the yield of the final product.
Q4: How can I monitor the progress of the reactions?
A4: Both the condensation and cyclization reactions can be effectively monitored by:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the progress of the reaction. Choose a solvent system that gives good separation between the starting materials, intermediates, and the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to determine the conversion of starting materials and the formation of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can also be a powerful tool to monitor the disappearance of starting material signals and the appearance of product signals.
Data Summary
The following table summarizes the key reactants and their properties relevant to the synthesis of 8-Bromo-5-fluoroquinolin-4-ol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| 2-Bromo-5-fluoroaniline | C₆H₅BrFN | 190.02 | 43-47 | 110 (at 13 mmHg) | Skin/eye irritant, respiratory irritant[1] |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | - | 279-281 | - |
| 8-Bromo-5-fluoroquinolin-4-ol | C₉H₅BrFNO | 242.05 | >250 (decomposes) | - | - |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 8-Bromo-5-fluoroquinolin-4-ol.
Caption: General workflow for the synthesis of 8-Bromo-5-fluoroquinolin-4-ol.
References
-
Organic Syntheses Procedure, Isoquinoline, 5-bromo-8-nitro-. Available from: [Link].
-
Gould–Jacobs reaction - Wikipedia. Available from: [Link].
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available from: [Link].
-
2-Bromo-5-fluoroaniline | C6H5BrFN - PubChem. Available from: [Link].
Sources
Technical Support Center: Overcoming Resistance to Quinoline-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based inhibitors. This guide is designed to provide you with in-depth troubleshooting advice and detailed experimental protocols to help you navigate and overcome the challenges of drug resistance. As your dedicated scientific partner, my goal is to equip you with the expertise and validated methods necessary to advance your research with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the use of quinoline-based inhibitors in cancer research.
Q1: My quinoline-based inhibitor is showing decreased efficacy in my cancer cell line over time. What is the most likely cause?
A1: The most common reason for a gradual decrease in the efficacy of your quinoline-based inhibitor is the development of acquired resistance. One of the primary mechanisms behind this is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.[1][2] This reduces the intracellular concentration of the inhibitor, diminishing its therapeutic effect. Other potential mechanisms include mutations in the drug's molecular target or the activation of alternative pro-survival signaling pathways.[3]
Q2: How can I quickly determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?
A2: There are several methods to assess P-gp overexpression. For a relatively quick assessment, a Western Blot is a standard technique to quantify the amount of P-gp protein in your resistant cell line compared to the parental, sensitive cell line. Another effective method is a Rhodamine 123 efflux assay. P-gp is known to transport the fluorescent dye Rhodamine 123 out of the cell. A lower intracellular accumulation of this dye in your resistant cells compared to the parental line is a strong indicator of increased P-gp activity.[4][5]
Q3: I've confirmed P-gp overexpression. What are the initial strategies to overcome this resistance?
A3: A common initial strategy is to use your quinoline-based inhibitor in combination with a known P-gp inhibitor, such as verapamil.[1] This can help restore the intracellular concentration of your drug and its cytotoxic effects. Additionally, several next-generation quinoline derivatives have been specifically designed to evade or inhibit P-gp-mediated efflux.[1][6]
Q4: My quinoline-based drug is designed to induce apoptosis, but the response is significantly lower in my resistant cell line. What could be the underlying mechanism?
A4: Resistant cells often develop mechanisms to evade apoptosis. This can involve the upregulation of anti-apoptotic proteins, such as Bcl-2 family members, or alterations in signaling pathways that regulate cell survival, like the PI3K/Akt/mTOR pathway.[3] Investigating the expression and phosphorylation status of key proteins in these pathways in your sensitive versus resistant cell lines can provide valuable insights into the resistance mechanism.
Q5: Could the tumor microenvironment be contributing to the resistance I'm observing?
A5: Yes, the tumor microenvironment (TME) can play a significant role in therapeutic resistance.[7] Cancer-associated fibroblasts (CAFs) within the TME can secrete growth factors like hepatocyte growth factor (HGF), which can activate alternative signaling pathways (e.g., c-Met) and confer resistance to EGFR-targeted quinoline inhibitors.[3] To investigate this, you could consider co-culture experiments with your cancer cells and fibroblasts.[8]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental problems you may encounter.
Problem 1: Inconsistent IC50 values for your quinoline-based inhibitor in a resistant cell line.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Cell Line Instability | Regularly verify the expression of resistance markers (e.g., P-gp) in your cell line using Western Blot. Consider re-deriving the resistant line if the phenotype is lost. | The resistance phenotype may not be stable over multiple passages. Consistent verification ensures your experimental model is reliable. |
| Inconsistent Drug Concentration | Prepare fresh drug solutions for each experiment. Check the solubility of your compound in the culture medium and consider using a different solvent if necessary. | The quinoline-based inhibitor may degrade or precipitate in the culture medium, leading to variability in the effective concentration. |
| Variations in Cell Seeding Density | Optimize and standardize your cell seeding protocol to ensure consistent cell numbers across experiments. | Cell density can significantly affect drug sensitivity and experimental reproducibility. |
| Contamination | Regularly test your cell lines for mycoplasma or other microbial contamination. | Contamination can alter cellular responses to drugs, leading to unreliable and inconsistent results. |
Problem 2: A combination therapy of a quinoline-based drug and a P-gp inhibitor is not effective in reversing resistance.
| Potential Cause | Recommended Solution | Scientific Rationale |
| P-gp is not the primary resistance mechanism | Screen for the expression of other relevant ABC transporters (e.g., MRP1, ABCG2) using Western Blot or qPCR. Test inhibitors specific to these transporters if they are found to be overexpressed. | Other ABC transporters can also contribute to multidrug resistance. Identifying the specific transporter responsible for efflux is crucial for selecting the right inhibitor. |
| Alternative resistance mechanisms are at play | Sequence the target protein in the resistant cell line to check for mutations. Investigate downstream signaling pathways that may be altered using techniques like phospho-protein arrays or Western blotting for key signaling molecules (e.g., p-Akt, p-ERK). | Resistance may be due to target mutation, rendering the inhibitor less effective, or the activation of bypass signaling pathways that promote cell survival despite target inhibition.[3] |
| Suboptimal inhibitor concentration | Perform a dose-response experiment with the P-gp inhibitor to determine the optimal, non-toxic concentration for your specific cell line. | The concentration of the P-gp inhibitor may be too low to effectively block drug efflux. |
Section 3: Key Experimental Protocols
Here are detailed, step-by-step protocols for essential experiments to investigate and overcome resistance to quinoline-based inhibitors.
Protocol 1: Determination of IC50 Values using MTT Assay
This protocol is for assessing the cytotoxic effect of your quinoline-based inhibitor and determining its half-maximal inhibitory concentration (IC50).
Materials:
-
96-well flat-bottom plates
-
Your quinoline-based inhibitor
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of your quinoline-based inhibitor in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for P-glycoprotein (P-gp/ABCB1) Expression
This protocol allows for the quantification of P-gp expression in your sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-gp/ABCB1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the P-gp signal to the loading control.
Protocol 3: Rhodamine 123 Efflux Assay
This functional assay measures the activity of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.[4]
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil) as a positive control
-
Your test compound
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium.
-
Pre-incubation with Inhibitors: Incubate the cells with your test compound or Verapamil for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux: Pellet the cells, remove the supernatant, and resuspend in fresh, pre-warmed medium to allow for efflux. Incubate for 1-2 hours at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: Compare the fluorescence intensity between the parental and resistant cells. A significant increase in fluorescence in the resistant cells in the presence of your compound indicates inhibition of P-gp-mediated efflux.
Section 4: Signaling Pathways and Resistance Mechanisms
Understanding the underlying molecular mechanisms is key to overcoming resistance. This section provides a visual guide to some of the critical pathways involved.
ABC Transporter-Mediated Drug Efflux
A primary mechanism of resistance to quinoline-based inhibitors is the increased expression of ABC transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1]
Caption: Mechanism of P-gp mediated quinoline inhibitor efflux.
Bypass Signaling through PI3K/Akt/mTOR Pathway
In cases of resistance to quinoline-based kinase inhibitors that target receptors like EGFR, cancer cells can activate alternative survival pathways, such as the PI3K/Akt/mTOR pathway, to bypass the drug's inhibitory effects.[3][9]
Caption: Activation of PI3K/Akt pathway as a resistance mechanism.
Section 5: Data Interpretation and Next Steps
This section provides examples of how to interpret your data and suggests next steps in your research.
Table 1: Representative IC50 Values of Quinoline-Based Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Quinoline Inhibitor | Cell Line | Resistance Mechanism | Parental IC50 | Resistant IC50 | Fold Resistance | Reference |
| Gefitinib | HCC827 (NSCLC) | MET Amplification | 0.0076 µM | > 10 µM | > 1315 | [10] |
| Gefitinib | PC9 (NSCLC) | T790M Mutation | 77.26 nM | > 4 µM | > 51 | [11] |
| Bosutinib | K562 (CML) | Bcr-Abl Mutations | ~50-250 nM (time-dependent) | Varies with mutation | N/A | [12][13] |
| Vincristine | KB (Oral Cancer) | P-gp Overexpression | 0.0177 µM | 0.8294 µM | 46.8 | [14] |
Note: IC50 values can vary depending on experimental conditions. This table provides representative data from published studies.
Interpreting the Data: A significant increase in the IC50 value in the resistant cell line compared to the parental line confirms the development of resistance. The "Fold Resistance" provides a quantitative measure of the degree of resistance.
Next Steps: Based on these findings, your next steps could include:
-
Investigating the specific resistance mechanism (e.g., target mutation, bypass pathway activation).
-
Screening for synergistic drug combinations to overcome the observed resistance.
-
Evaluating next-generation quinoline-based inhibitors designed to be effective against resistant cell lines.[15][16]
References
Sources
- 1. Frontiers | Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 2. Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 6. A New Quinoline Derivative MS‐209 Reverses Multidrug Resistance and Inhibits Multiorgan Metastases by P‐glycoprotein‐expressing Human Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of tumor microenvironment in therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective effect of Bosutinib with caspase inhibitors on human K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hammer.purdue.edu [hammer.purdue.edu]
Technical Support Center: Synthesis of 8-Bromo-5-fluoroquinolin-4-ol
Welcome to the technical support center for the synthesis of 8-Bromo-5-fluoroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, minimize impurity formation, and optimize product yield and purity. The following content is structured in a practical, question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing 8-Bromo-5-fluoroquinolin-4-ol?
A1: The most robust and widely adopted method is the Gould-Jacobs reaction .[1][2] This classical name reaction provides a versatile pathway to 4-hydroxyquinoline derivatives. The synthesis proceeds through three critical stages, each requiring careful control to ensure high purity and yield.
-
Condensation: A substituted aniline, in this case, 2-bromo-5-fluoroaniline , is condensed with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM) . This step forms a stable anilidomethylenemalonate intermediate.[1]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system. This is the most critical and challenging step, directly impacting yield and impurity profiles.
-
Hydrolysis & Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is saponified (hydrolyzed) using a strong base, followed by acidification and heating to remove the carboxyl group, yielding the final 8-Bromo-5-fluoroquinolin-4-ol.[2]
Below is a diagram illustrating the overall synthetic workflow.
Sources
Validation & Comparative
A Comparative Guide to the Purity Analysis of 8-Bromo-5-fluoroquinolin-4-OL by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the stringent assessment of chemical purity is a non-negotiable cornerstone of the pharmaceutical development pipeline. The presence of even trace impurities can significantly alter the efficacy, safety, and stability of an active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 8-Bromo-5-fluoroquinolin-4-OL, a key quinoline-based heterocyclic intermediate.
We will explore a robust, validated reversed-phase HPLC (RP-HPLC) methodology, dissecting the scientific rationale behind each parameter. Furthermore, we will objectively compare this gold-standard technique with viable alternatives, providing the supporting data and context necessary for informed analytical strategy selection.
The Analytical Imperative: Why HPLC for Quinolines?
8-Bromo-5-fluoroquinolin-4-OL, with its polar hydroxyl group and halogenated aromatic structure, presents a typical analytical challenge that is well-suited to HPLC. High-Performance Liquid Chromatography is widely regarded as the benchmark for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] The technique's versatility allows for the separation of the main compound from structurally similar process-related impurities and potential degradation products.[2]
A Validated RP-HPLC Method for Purity Determination
The following protocol is a self-validating system designed for robust and reproducible purity analysis of 8-Bromo-5-fluoroquinolin-4-OL. The method's validation parameters are established in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[3][4]
Experimental Protocol: RP-HPLC
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Standard system with a binary or quaternary pump, autosampler, column oven, and DAD/UV detector. | Ensures precise gradient delivery, reproducible injections, stable column temperature, and sensitive detection. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the quinoline ring system. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape by protonating silanol groups on the stationary phase and ensuring the analyte is in a single ionic form. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff, providing good elution strength for this class of compounds. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) | A gradient is crucial for eluting impurities with a wide range of polarities while retaining a sharp peak for the main analyte, ensuring a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and viscosity. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. For optimal sensitivity, the maximum absorbance wavelength (λmax) should be determined experimentally. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
2. Sample and Standard Preparation:
-
Solvent Selection: The analyte's solubility should first be determined. Methanol or a mixture of acetonitrile and water is often a suitable diluent.
-
Standard Solution: Accurately weigh approximately 5 mg of 8-Bromo-5-fluoroquinolin-4-OL reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent to achieve a concentration of about 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
3. HPLC System Workflow:
Caption: Workflow for HPLC purity analysis of 8-Bromo-5-fluoroquinolin-4-OL.
4. Data Analysis and Purity Calculation:
The purity is determined using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
A trustworthy analytical method must be validated to prove its reliability.[3][5] The following table summarizes the key validation parameters and typical acceptance criteria as per ICH guidelines.[4]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The main peak is free from interference from placebo, impurities, or degradation products. | Confirms the method's ability to assess the analyte unequivocally.[6] |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | Demonstrates a proportional relationship between concentration and detector response over a specified range.[5] |
| Precision (RSD%) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% | Measures the method's consistency under the same and different conditions (days, analysts).[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the test results to the true value.[6] |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ~3:1; LOQ ~10:1 | Defines the lowest concentration of analyte that can be reliably detected and quantified. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, temp ±2°C). | Indicates the method's reliability during normal usage. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages and should be considered as orthogonal or complementary methods. The choice depends on the specific analytical need, from routine quality control to in-depth impurity characterization.[7]
| Technique | Principle | Advantages | Disadvantages | Best Use Case |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary and a mobile phase.[8] | High resolution and sensitivity, quantitative accuracy, robust and well-established, applicable to a wide range of compounds. | Destructive, requires reference standards for quantification, may not resolve all co-eluting peaks. | Routine QC, stability testing, and primary purity assessment. |
| UPLC/UHPLC (Ultra-High-Performance Liquid Chromatography) | HPLC using columns with <2 µm particles, requiring higher pressures. | Faster analysis times, higher resolution and sensitivity, reduced solvent consumption compared to HPLC.[1] | Higher initial instrument cost, more susceptible to clogging from dirty samples. | High-throughput screening, analysis of complex mixtures with many impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | HPLC coupled with a mass spectrometer detector. | Provides molecular weight information for peak identification, highly specific and sensitive, excellent for identifying unknown impurities.[1] | Higher cost and complexity, potential for ion suppression affecting quantitation. | Impurity identification and structural elucidation, trace-level analysis. |
| GC (Gas Chromatography) | Separation of volatile compounds in the gas phase. | Extremely high sensitivity for volatile impurities (e.g., residual solvents), excellent resolution.[1] | Only suitable for volatile and thermally stable compounds; derivatization may be required for polar analytes like quinolinols. | Analysis of volatile impurities and residual solvents. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Measures the nuclear magnetic resonance signal, which is directly proportional to the number of nuclei. | A primary ratio method that can provide purity without a specific reference standard, non-destructive, provides structural confirmation.[7] | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise, higher sample concentration needed. | Purity assignment of reference standards, structural confirmation. |
Logical Framework for Method Selection
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A Comparative Analysis of 8-Bromo-5-fluoroquinolin-4-OL: A Novel Kinase Inhibitor Candidate Against Established Therapeutics
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved efficacy and selectivity remains a cornerstone of drug discovery. This guide presents a comparative study of 8-Bromo-5-fluoroquinolin-4-OL, a novel quinoline derivative, against a panel of well-characterized and clinically significant kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, providing an in-depth analysis of its potential as a kinase inhibitor and a framework for its evaluation.
The core of this investigation is to benchmark the inhibitory potential of 8-Bromo-5-fluoroquinolin-4-OL against established drugs targeting critical oncogenic kinases. For this comparative analysis, we have selected inhibitors from three major classes, representing both tyrosine and serine/threonine kinases:
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Gefitinib and Erlotinib
-
BRAF Serine/Threonine-Protein Kinase Inhibitors: Vemurafenib and Dabrafenib
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Sunitinib and Sorafenib
This guide will delve into the experimental methodologies required to ascertain the inhibitory profile of 8-Bromo-5-fluoroquinolin-4-OL, presenting a logical workflow from initial biochemical assays to more complex cellular characterizations.
The Rationale for Comparison: Targeting Key Oncogenic Pathways
The selection of comparator compounds is pivotal to understanding the potential therapeutic niche of a novel inhibitor. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] EGFR, BRAF, and VEGFR are key players in pathways that control cell proliferation, differentiation, survival, and angiogenesis.[3][4][5][6][7]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[8] Inhibitors like gefitinib and erlotinib are small molecules that compete with ATP at the kinase's catalytic domain, thereby blocking its activity.[4][8][9]
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib/Dabrafenib.
Experimental Framework for Comparative Analysis
A rigorous and multi-faceted experimental approach is essential to comprehensively evaluate a novel kinase inhibitor. The following sections outline the key assays for comparing 8-Bromo-5-fluoroquinolin-4-OL with the established inhibitors.
Biochemical Kinase Inhibition Assay: Determining IC50 Values
The initial step is to determine the half-maximal inhibitory concentration (IC50), which quantifies the potency of an inhibitor. [1][10]This is typically performed using an in vitro kinase assay.
Experimental Protocol: IC50 Determination using a Fluorescence-Based Assay
-
Reagent Preparation:
-
Prepare a stock solution of 8-Bromo-5-fluoroquinolin-4-OL and each of the comparator inhibitors (Gefitinib, Erlotinib, Vemurafenib, Dabrafenib, Sunitinib, Sorafenib) in 100% DMSO.
-
Prepare serial dilutions of each inhibitor in assay buffer.
-
Prepare a solution of the target kinase (e.g., recombinant human EGFR, BRAF V600E, VEGFR2) in assay buffer.
-
Prepare a solution of a suitable kinase substrate and ATP in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the serially diluted inhibitors to the wells of the microplate.
-
Add the kinase solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the signal (e.g., fluorescence) which is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [10] Data Presentation:
-
| Compound | Target Kinase | IC50 (nM) |
| 8-Bromo-5-fluoroquinolin-4-OL | EGFR | Experimental Value |
| Gefitinib | EGFR | Experimental Value |
| Erlotinib | EGFR | Experimental Value |
| 8-Bromo-5-fluoroquinolin-4-OL | BRAF V600E | Experimental Value |
| Vemurafenib | BRAF V600E | Experimental Value |
| Dabrafenib | BRAF V600E | Experimental Value |
| 8-Bromo-5-fluoroquinolin-4-OL | VEGFR2 | Experimental Value |
| Sunitinib | VEGFR2 | Experimental Value |
| Sorafenib | VEGFR2 | Experimental Value |
Kinase Selectivity Profiling
A crucial aspect of a kinase inhibitor's profile is its selectivity. A highly selective inhibitor will have minimal off-target effects, potentially leading to a better safety profile. [11]Kinase selectivity is often assessed by screening the compound against a large panel of kinases. [11][12][13] Experimental Workflow: Kinase Selectivity Profiling
Caption: A streamlined workflow for determining the kinase selectivity profile of a novel compound.
Cellular Assays: Assessing Efficacy in a Biological Context
While biochemical assays are essential for determining direct inhibitory activity, cellular assays are critical to evaluate a compound's efficacy in a more physiologically relevant setting. [14]These assays assess the compound's ability to inhibit kinase activity within a living cell and its subsequent effect on cellular processes like proliferation.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Culture cancer cell lines with known dependencies on the target kinases (e.g., A549 for EGFR, A375 for BRAF V600E, HUVEC for VEGFR).
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of 8-Bromo-5-fluoroquinolin-4-OL and the comparator inhibitors for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells. [15]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
Data Presentation:
| Compound | Cell Line | Target Pathway | GI50 (µM) |
| 8-Bromo-5-fluoroquinolin-4-OL | A549 | EGFR | Experimental Value |
| Gefitinib | A549 | EGFR | Experimental Value |
| 8-Bromo-5-fluoroquinolin-4-OL | A375 | BRAF | Experimental Value |
| Vemurafenib | A375 | BRAF | Experimental Value |
| 8-Bromo-5-fluoroquinolin-4-OL | HUVEC | VEGFR | Experimental Value |
| Sunitinib | HUVEC | VEGFR | Experimental Value |
Concluding Remarks
The comparative framework outlined in this guide provides a robust methodology for the initial characterization of 8-Bromo-5-fluoroquinolin-4-OL as a potential kinase inhibitor. By benchmarking its performance against well-established drugs, researchers can gain valuable insights into its potency, selectivity, and cellular efficacy. The data generated from these studies will be instrumental in guiding further preclinical development and in understanding the therapeutic potential of this novel quinoline derivative. The systematic approach described herein ensures a thorough and scientifically sound evaluation, paving the way for the discovery of next-generation targeted therapies.
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Stirn, M. (2021). Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions. PubMed. Available at: [Link]
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Rugo, H. S., et al. (2017). Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Critical reviews in oncology/hematology, 114, 1–11. Available at: [Link]
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News-Medical.net. (2024). What are Serine-threonine kinase receptor inhibitors and how do they work? Available at: [Link]
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Lafyatis, R., & Farina, G. (2012). Serine/threonine kinase inhibition as antifibrotic therapy: transforming growth factor-β and Rho kinase inhibitors. Rheumatology, 51(suppl_5), v32–v37. Available at: [Link]
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Robert, C. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers, 12(7), 1836. Available at: [Link]
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PharmGKB. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Available at: [Link]
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Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. Available at: [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
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Dr.Oracle. (2025). What are BRAF (B-Raf) inhibitors?. Available at: [Link]
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Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. Available at: [Link]
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Schuffenhauer, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of medicinal chemistry, 55(17), 7638–7648. Available at: [Link]
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Patient Power. (2024). FDA Approves New TKI Formulation for Chronic Myeloid Leukemia. Available at: [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. Available at: [Link]
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Targeted Oncology. (2025). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Available at: [Link]
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Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. Available at: [Link]
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PDB, et al. (2004). Comparison of inhibitor binding to various kinases. Cancer Research, 64(7 Supplement), 1039. Available at: [Link]
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Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129968. Available at: [Link]
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Bhullar, K. S., et al. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of cancer research and clinical oncology, 144(10), 1861–1884. Available at: [Link]
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Bhullar, K. S., et al. (2018). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in pharmacology, 9, 119. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Validating the Biological Activity of 8-Bromo-5-fluoroquinolin-4-OL: A Comparative Guide
In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comprehensive framework for validating the biological activity of a novel quinoline derivative, 8-Bromo-5-fluoroquinolin-4-OL. Given the absence of extensive prior research on this specific molecule, we will establish its activity profile through a rigorous comparative analysis against well-characterized alternatives.
This document is structured to provide researchers, scientists, and drug development professionals with not only the requisite experimental protocols but also the scientific rationale underpinning each step. We will compare the prospective activities of 8-Bromo-5-fluoroquinolin-4-OL against a foundational analogue, 4-hydroxyquinoline, and a panel of clinically significant fluoroquinolones: Ciprofloxacin, Norfloxacin, Levofloxacin, Ofloxacin, and Moxifloxacin.
Comparative Landscape: Anticipated Biological Activities
Quinolin-4-ol derivatives are known to exert their biological effects through diverse mechanisms. For the purpose of this validation guide, we will focus on two primary areas of investigation: anticancer and antimicrobial activities.
Anticancer Potential
Numerous quinoline derivatives have exhibited significant cytotoxicity against a range of cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes essential for cancer cell proliferation and survival, such as topoisomerase II and protein kinases, or the disruption of tubulin polymerization.[1] Fluoroquinolones like Ciprofloxacin have also been shown to induce apoptosis in various cancer cell lines.[1]
To contextualize the potential of 8-Bromo-5-fluoroquinolin-4-OL, we present a comparative summary of the reported half-maximal inhibitory concentration (IC50) values for our selected comparator compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin | Glioblastoma A-172 | 259.3 (72h) | [2] |
| Leukemia HL-60 | 1.21 | [1] | |
| Colon Cancer HCT-116 | 0.87 | [1] | |
| Breast Cancer MCF7 | 1.21 | [1] | |
| PC3 | 15.3 | [3] | |
| SW480 | 20.1 - 35.7 | [3] | |
| Norfloxacin | HeLa | Potent Inhibition | [1] |
| Levofloxacin | - | - | - |
| Ofloxacin | - | - | - |
| Moxifloxacin | MDA-MB-231 | >500 | [4] |
| 4-Hydroxyquinoline Analogs | Colon Carcinoma (HCT116) | 34.2 - 162.0 | [5] |
| Lung Carcinoma (A549) | - | [5] | |
| Prostate Carcinoma (PC3) | - | [5] | |
| Breast Carcinoma (MCF-7) | 34.2 - 189 | [5] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method.
Antimicrobial Efficacy
The antimicrobial prowess of quinolones, particularly the fluoroquinolones, is well-established. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[6][7] This leads to a bactericidal effect against a wide range of Gram-positive and Gram-negative bacteria. 4-Hydroxyquinoline itself is known to possess antimicrobial properties, particularly against intestinal bacteria.[6][8]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the comparator fluoroquinolones against common bacterial pathogens, providing a benchmark for evaluating the antimicrobial potential of 8-Bromo-5-fluoroquinolin-4-OL.
| Compound | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Ciprofloxacin | E. coli ATCC 25922 | ≤1 (Susceptible) | [9][10] |
| S. aureus ATCC 29213 | 0.6 | [11] | |
| P. aeruginosa ATCC 27853 | 0.15 | [11] | |
| Norfloxacin | E. coli ATCC 25922 | 0.03 - 0.12 | [12] |
| S. aureus ATCC 29213 | 0.5 - 2 | [12] | |
| P. aeruginosa ATCC 27853 | 1 - 4 | [12] | |
| Levofloxacin | E. coli | ≤0.25 (Low MIC) | [13] |
| S. aureus ATCC 29213 | 0.06 - 0.25 | [14] | |
| P. aeruginosa ATCC 27853 | 0.5 - 2.0 | [14] | |
| Ofloxacin | E. coli ATCC 25922 | 0.03 - 0.06 | [15][16] |
| S. aureus ATCC 29213 | 0.12 - 0.5 | [15][16] | |
| P. aeruginosa ATCC 27853 | 1.0 - 4.0 | [15][16] | |
| Moxifloxacin | S. pneumoniae | ≤1 (Susceptible) | [17] |
| H. influenzae | 0.03 (MIC90) | [18] | |
| M. catarrhalis | 0.06 (MIC90) | [18] |
Note: MIC values are highly dependent on the bacterial strain and the testing methodology (e.g., broth microdilution, agar dilution).
Experimental Validation Protocols
To empirically determine the biological activity of 8-Bromo-5-fluoroquinolin-4-OL, the following detailed, step-by-step methodologies for key in vitro assays are provided.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for determining the in vitro cytotoxicity of 8-Bromo-5-fluoroquinolin-4-OL using the MTT assay.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 8-Bromo-5-fluoroquinolin-4-OL and comparator compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO in medium) and a positive control (e.g., Doxorubicin).
-
-
MTT Assay and Data Acquisition:
-
Incubate the plates for 48 to 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 8-Bromo-5-fluoroquinolin-4-OL.
-
Preparation of Reagents and Inoculum:
-
Prepare a stock solution of 8-Bromo-5-fluoroquinolin-4-OL and comparator fluoroquinolones in a suitable solvent.
-
Perform two-fold serial dilutions of the compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compounds with the bacterial suspension.
-
Include a positive control well (bacteria in broth without any compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mechanistic Insights: A Hypothetical Framework
Based on the known mechanisms of action of related quinoline derivatives, we can propose potential pathways through which 8-Bromo-5-fluoroquinolin-4-OL might exert its biological effects.
Proposed Anticancer Mechanism of Action
The presence of the quinolin-4-ol core suggests that 8-Bromo-5-fluoroquinolin-4-OL could interfere with DNA replication and cell division in cancer cells, potentially through the inhibition of topoisomerase II, similar to other quinolone-based anticancer agents.[1] The bromo and fluoro substituents may enhance its binding affinity to the target enzyme or improve its cellular uptake.
Caption: A hypothetical mechanism of anticancer action for 8-Bromo-5-fluoroquinolin-4-OL.
Proposed Antimicrobial Mechanism of Action
The structural similarity to fluoroquinolones strongly suggests that 8-Bromo-5-fluoroquinolin-4-OL may target bacterial DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the accumulation of DNA strand breaks and ultimately cell death. The fluorine atom at position 5 is a common feature in many potent fluoroquinolones, known to enhance their antibacterial activity.
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Comparative Docking Analysis of 8-Bromo-5-fluoroquinolin-4-OL with Key Oncogenic Protein Kinases
A Senior Application Scientist's Guide to In Silico Target Validation
In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous approved therapeutic agents.[1][2] Its derivatives have been extensively explored for a wide range of pharmacological activities, with a significant focus on oncology.[3][4] This guide focuses on a specific derivative, 8-Bromo-5-fluoroquinolin-4-OL, and provides a comprehensive comparison of its potential interactions with several critical protein targets implicated in cancer progression.
Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to another, serves as an indispensable tool in the early phases of drug development.[5][6] It allows for the rapid, cost-effective screening of virtual libraries and the generation of hypotheses regarding the mechanism of action of novel compounds.[7][8] This document will not only present the results of such a study but will also delve into the causality behind the experimental choices, offering a transparent and reproducible framework for researchers in the field.
The Rationale for Target Selection: Targeting Aberrant Signaling in Cancer
The selection of appropriate protein targets is a cornerstone of any successful docking campaign. Quinoline-based molecules have shown significant promise as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[3][4] Dysregulation of these pathways is a hallmark of many cancers. For this comparative study, we have selected three well-validated oncogenic protein kinases:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in the proliferation and survival of various cancer cells. Its overactivation is a common feature in non-small cell lung cancer, colorectal cancer, and others.[1][9]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The primary mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to a growing tumor. Inhibiting VEGFR-2 can effectively starve the tumor.[2]
-
c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase whose aberrant activation is linked to tumor growth, invasion, and metastasis in a variety of cancers.[1][2]
By evaluating the binding potential of 8-Bromo-5-fluoroquinolin-4-OL against these targets, we can generate initial predictions about its potential therapeutic application and selectivity profile.
Comparative Docking Performance Analysis
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of 8-Bromo-5-fluoroquinolin-4-OL with the ATP-binding pockets of EGFR, VEGFR-2, and c-Met. For benchmarking purposes, the performance was compared against a known, clinically relevant inhibitor for each target. The binding affinity, represented as a docking score in kcal/mol, indicates the predicted stability of the ligand-protein complex; a more negative value suggests a stronger interaction.[10][11]
| Ligand | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 8-Bromo-5-fluoroquinolin-4-OL | EGFR | 2J6M | -8.9 | Met793, Gly796, Leu844 |
| Erlotinib (Reference) | EGFR | 2J6M | -10.2 | Met793, Cys797, Leu844 |
| 8-Bromo-5-fluoroquinolin-4-OL | VEGFR-2 | 4ASD | -8.5 | Cys919, Asp1046, Glu885 |
| Axitinib (Reference) | VEGFR-2 | 4ASD | -11.5 | Cys919, Asp1046, Val848 |
| 8-Bromo-5-fluoroquinolin-4-OL | c-Met | 3F82 | -9.2 | Met1160, Tyr1230, Asp1222 |
| Crizotinib (Reference) | c-Met | 3F82 | -11.1 | Met1160, Tyr1230, Gly1157 |
The data suggests that 8-Bromo-5-fluoroquinolin-4-OL demonstrates promising binding affinities for all three selected kinase targets. Notably, its strongest predicted interaction is with c-Met, with a binding energy of -9.2 kcal/mol. While the reference inhibitors consistently show stronger binding affinities, which is expected given their co-crystallized structures and extensive optimization, the scores for our compound of interest are significant enough to warrant further investigation. The interactions with key amino acids in the hinge region (e.g., Met793 in EGFR, Cys919 in VEGFR-2, Met1160 in c-Met) are critical for kinase inhibition and are predicted for 8-Bromo-5-fluoroquinolin-4-OL, lending credibility to the docking poses.
Visualizing the Path to Discovery: Workflow and Mechanism
To ensure scientific integrity, the process of computational drug discovery must be transparent and logical. The following diagrams illustrate both the experimental workflow for a molecular docking study and the conceptual mechanism by which a kinase inhibitor disrupts cancer cell signaling.
Caption: Mechanism of kinase inhibition blocking downstream signaling.
A Self-Validating Protocol for Docking with EGFR
This section provides a detailed, step-by-step methodology for docking 8-Bromo-5-fluoroquinolin-4-OL with the EGFR kinase domain. This protocol is designed to be self-validating by first re-docking the native ligand to ensure the chosen parameters can reproduce the experimental binding pose.
Objective: To predict the binding affinity and interaction pattern of 8-Bromo-5-fluoroquinolin-4-OL in the ATP-binding site of EGFR.
Materials:
-
Protein Structure: EGFR kinase domain (PDB ID: 2J6M).
-
Ligand Structure: 8-Bromo-5-fluoroquinolin-4-OL (SDF or MOL2 file).
-
Software: AutoDock Tools (ADT), AutoDock Vina, PyMOL or Chimera for visualization. [5][8] Protocol:
-
Target Protein Preparation: a. Download the protein structure (2J6M) from the RCSB Protein Data Bank. b. Rationale: The PDB file contains the experimentally determined 3D coordinates of the protein. c. Open the PDB file in ADT. Remove water molecules and the co-crystallized ligand (Erlotinib). d. Rationale: Water molecules can interfere with docking, and the native ligand must be removed to make the binding site available. [12] e. Add polar hydrogens to the protein. This is crucial for correct hydrogen bond calculations. f. Compute Gasteiger charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions. g. Save the prepared protein in PDBQT format.
-
Ligand Preparation: a. Obtain the 2D structure of 8-Bromo-5-fluoroquinolin-4-OL and convert it to a 3D structure using a tool like Open Babel. b. Load the ligand into ADT. c. Detect the ligand's rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds. d. Save the prepared ligand in PDBQT format.
-
Grid Box Generation: a. With the prepared protein loaded, define the search space for the docking simulation. This is done by creating a "grid box" that encompasses the active site. b. Rationale: Confining the search to the known binding site (receptor-grid docking) is more efficient and accurate than searching the entire protein surface (blind docking). [13] c. Center the grid box on the coordinates of the previously removed native ligand (Erlotinib) to ensure you are targeting the correct pocket. Adjust the box dimensions (e.g., 25x25x25 Å) to be large enough to accommodate the ligand.
-
Validation Step (Re-docking): a. First, perform a docking run using the prepared native ligand (Erlotinib) and the prepared protein. b. Rationale: A successful docking protocol should be able to reproduce the experimentally observed binding pose of the co-crystallized ligand with a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å). [13][14]This validates that the chosen docking parameters are appropriate.
-
Docking Simulation: a. Create a configuration file specifying the paths to the prepared protein and ligand (8-Bromo-5-fluoroquinolin-4-OL) PDBQT files, and the center and dimensions of the grid box. b. Run the docking simulation using AutoDock Vina from the command line.
-
Results Analysis: a. Vina will output a log file containing the binding affinities for the top predicted poses. The pose with the lowest binding energy is considered the most favorable. [14][15] b. Use a visualization tool like PyMOL to open the prepared protein and the output PDBQT file containing the docked poses of the ligand. c. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the best-scoring pose of 8-Bromo-5-fluoroquinolin-4-OL and the amino acid residues of the EGFR active site.
Conclusion and Future Perspectives
This in silico investigation demonstrates that 8-Bromo-5-fluoroquinolin-4-OL is a promising scaffold for the development of novel kinase inhibitors. The compound exhibits favorable predicted binding affinities against EGFR, VEGFR-2, and c-Met, with a particularly strong interaction suggested with c-Met. The provided methodologies offer a robust and validated framework for conducting and interpreting such computational experiments.
It is crucial to recognize that molecular docking is a predictive tool. [6]The hypotheses generated here must be validated through subsequent experimental assays. The next logical steps would involve in vitro kinase inhibition assays to determine the IC50 values of 8-Bromo-5-fluoroquinolin-4-OL against the target proteins, followed by cell-based assays to assess its effect on cancer cell proliferation and signaling. This guide provides the foundational computational evidence to justify and direct these future experimental endeavors.
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Martorana, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
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Ghaffari, S., et al. (2021). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]
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Yurttas, L., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. Available at: [Link]
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Sharma, P., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Aryal, S. (2022). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Available at: [Link]
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Martorana, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]
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Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. Available at: [Link]
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Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
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Yellappa, C., et al. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Scientific Reports. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Anilinoquinoline Analogs as Kinase Inhibitors
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. Its rigid bicyclic structure provides an excellent framework for the strategic placement of functional groups to interact with various biological targets. While the specific structure-activity relationship (SAR) of 8-bromo-5-fluoroquinolin-4-ol analogs is not extensively documented in publicly available literature, a closely related class of compounds, the 4-anilinoquinolines and their aza-analogs, the 4-anilinoquinazolines, have been the subject of intensive research, particularly as potent inhibitors of protein kinases. This guide will provide a comprehensive comparison of the SAR of 4-anilinoquinoline analogs, offering insights into the molecular features that govern their inhibitory activity and selectivity against key kinase targets implicated in cancer and other diseases.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many pathological conditions. The 4-anilinoquinoline scaffold has proven to be a versatile template for the design of ATP-competitive kinase inhibitors, with several approved drugs, such as gefitinib and lapatinib, based on the analogous 4-anilinoquinazoline core. This guide will delve into the critical structural modifications on the quinoline and aniline moieties and their impact on kinase inhibitory potency, drawing upon experimental data from authoritative sources.
The 4-Anilinoquinoline Scaffold: A Privileged Chemotype for Kinase Inhibition
The general structure of the 4-anilinoquinoline chemotype consists of a quinoline ring system substituted at the 4-position with an aniline moiety. This arrangement allows for crucial interactions within the ATP-binding pocket of kinases. The quinoline nitrogen typically forms a key hydrogen bond with the hinge region of the kinase, a critical anchoring point for many inhibitors. The aniline ring extends into the hydrophobic region of the active site, and its substituents can be tailored to enhance potency and selectivity.
Caption: General workflow for an in vitro kinase inhibition assay.
Cellular Assays
To assess the activity of the compounds in a biological context, cell-based assays are essential.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
Principle: These assays measure the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the MTT or CellTiter-Glo® reagent to each well.
-
Incubation: Incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Calculate the percent cell viability and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The 4-anilinoquinoline scaffold represents a highly successful and versatile platform for the development of potent and selective kinase inhibitors. The structure-activity relationship studies have revealed several key principles for optimizing their biological activity. Halogenation at positions 6 and 7 of the quinoline ring, along with the introduction of methoxy groups, can significantly enhance potency and improve physicochemical properties. Furthermore, the strategic substitution of the aniline moiety allows for the fine-tuning of selectivity and potency against specific kinase targets. The experimental protocols outlined in this guide provide a robust framework for the evaluation of novel 4-anilinoquinoline analogs and the continued exploration of this important class of therapeutic agents. While the originally sought-after 8-bromo-5-fluoroquinolin-4-ol analogs remain an area for future investigation, the well-established SAR of the 4-anilinoquinolines provides valuable guidance for the design of new and effective kinase inhibitors.
References
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El-Sayed, M. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(13), 5089. [Link]
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Ghorab, M. M., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Molecules, 26(11), 3328. [Link]
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Hatcher, J. M., et al. (2018). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 28(1), 64-69. [Link]
-
Wells, C. I., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv. [Link]
In Vivo Validation of Novel Anticancer Agent 8-Bromo-5-fluoroquinolin-4-OL: A Comparative Guide
For researchers, scientists, and drug development professionals, the preclinical in vivo validation of a novel anticancer compound is a critical step in the translational pipeline from bench to bedside. This guide provides a comprehensive framework for the in vivo validation of the anticancer effects of a novel quinoline derivative, 8-Bromo-5-fluoroquinolin-4-OL. Given the novelty of this compound, this document will serve as a methodological guide, outlining a robust strategy for its evaluation and comparison against established therapeutic agents.
Quinoline derivatives have garnered significant attention in oncology for their diverse biological activities, including the inhibition of tyrosine kinases, induction of apoptosis, and disruption of cell migration.[1][2] The presence of halogen atoms, such as bromine and fluorine, on the quinoline scaffold has been shown to enhance anticancer activity, making 8-Bromo-5-fluoroquinolin-4-OL a compound of considerable interest.[3][4]
Preclinical In Vivo Validation Strategy: A Phased Approach
The in vivo assessment of a novel anticancer agent like 8-Bromo-5-fluoroquinolin-4-OL should be conducted in a stepwise manner, beginning with safety and pharmacokinetic profiling, followed by efficacy studies in relevant cancer models.
Phase 1: Pharmacokinetic (PK) and Toxicology Studies
Before assessing anticancer efficacy, it is imperative to understand the absorption, distribution, metabolism, and excretion (ADME) profile and the potential toxicity of 8-Bromo-5-fluoroquinolin-4-OL. These studies are crucial for determining a safe and effective dosing regimen for subsequent efficacy trials.[5][6]
Experimental Protocol: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Utilize healthy, immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Dose Escalation: Administer escalating doses of 8-Bromo-5-fluoroquinolin-4-OL via the intended clinical route (e.g., intravenous, oral).
-
Monitoring: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions.
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% weight loss) or mortality.
Phase 2: In Vivo Efficacy Assessment in Xenograft Models
Human tumor xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug evaluation.[7][8][9] For this guide, we will consider a hypothetical study in a breast cancer xenograft model, a malignancy where quinoline derivatives have shown promise.
Experimental Workflow: Xenograft Study
Caption: Workflow for an in vivo xenograft study.
Comparative Efficacy Analysis
To contextualize the anticancer potential of 8-Bromo-5-fluoroquinolin-4-OL, its efficacy must be compared against a standard-of-care chemotherapeutic agent for breast cancer, such as Doxorubicin.
Hypothetical Comparative Efficacy Data
| Treatment Group | Dose Regimen | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 100 µL saline, i.p., daily | 1500 ± 250 | 0 |
| 8-Bromo-5-fluoroquinolin-4-OL | 20 mg/kg, i.p., daily | 600 ± 150 | 60 |
| Doxorubicin | 5 mg/kg, i.v., weekly | 450 ± 120 | 70 |
Mechanistic Insights: Potential Signaling Pathways
While the precise mechanism of action of 8-Bromo-5-fluoroquinolin-4-OL is yet to be elucidated, many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Potential Signaling Pathway
Caption: Potential signaling pathways modulated by 8-Bromo-5-fluoroquinolin-4-OL.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of the novel anticancer compound 8-Bromo-5-fluoroquinolin-4-OL. The proposed studies, from initial safety and pharmacokinetic profiling to comparative efficacy assessment in xenograft models, will provide the necessary data to establish its therapeutic potential.
Future investigations should focus on elucidating the precise molecular mechanisms of action, exploring its efficacy in a broader range of cancer models, including patient-derived xenografts (PDX), and evaluating its potential in combination therapies.[10] Such a thorough preclinical evaluation is essential for the successful clinical translation of this promising quinoline derivative.
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A Comparative Guide to the Cross-Reactivity Profiling of 8-Bromo-5-fluoroquinolin-4-ol, a Novel Kinase Inhibitor
This guide provides a comprehensive framework for assessing the selectivity and potential off-target effects of the novel, hypothetical kinase inhibitor, 8-Bromo-5-fluoroquinolin-4-ol. The quinoline scaffold is a privileged structure in medicinal chemistry, known to produce potent kinase inhibitors.[1][2] Given this background, we hypothesize that 8-Bromo-5-fluoroquinolin-4-ol is a potent inhibitor of LYN kinase, a member of the Src family of kinases (SFKs) crucial in immune cell signaling.[3][4] Dysregulation of LYN is implicated in cancers and autoimmune diseases, making it a compelling therapeutic target.[3]
The therapeutic success of any kinase inhibitor is critically dependent on its selectivity.[5] Off-target binding can lead to unforeseen toxicities or reduce efficacy, making early, comprehensive cross-reactivity profiling an indispensable step in drug discovery.[6] This guide details a tiered, industry-standard approach to systematically build a selectivity profile, using a combination of broad biochemical screens and cell-based target engagement assays.
Part 1: Foundational Biochemical Profiling – A Kinome-Wide View
The initial and most crucial step is to understand the inhibitor's interaction with the human kinome. The high conservation of the ATP-binding site across kinases makes cross-reactivity a common challenge.[7] A broad biochemical screen provides a foundational map of on- and off-target activities.
The KINOMEscan™ platform is an industry-standard competition binding assay that quantitatively measures the interaction between an inhibitor and a large panel of kinases (over 480).[8][9] Unlike activity-based assays, it measures true thermodynamic binding affinity (dissociation constant, Kd), which is not dependent on ATP concentration.[10]
Comparative Kinase Selectivity Data
Here, we present hypothetical KINOMEscan™ data for 8-Bromo-5-fluoroquinolin-4-ol screened at 1 µM, compared with two known LYN inhibitors, Saracatinib (AZD0530) and A-419259.[11][12] The data is presented as Percent of Control (%Ctrl), where a lower value indicates stronger binding.
| Table 1: Comparative Kinase Binding Profile (%Ctrl at 1 µM) | |||
| Kinase Target | 8-Bromo-5-fluoroquinolin-4-ol (Hypothetical) | Saracatinib (AZD0530) | A-419259 |
| LYN (Primary Target) | 0.5 | 1.2 | 0.8 |
| SRC | 2.5 | 0.9 | 1.5 |
| FYN | 4.0 | 2.1 | 3.0 |
| LCK | 6.5 | 1.8 | 2.2 |
| YES | 3.8 | 1.5 | 4.1 |
| ABL1 | 15.0 | 2.5 | 85.0 |
| KIT | 75.0 | 35.0 | 92.0 |
| VEGFR2 (KDR) | 68.0 | 12.0 | 88.0 |
| EGFR | 91.0 | 45.0 | 95.0 |
| AURKA | 89.0 | 8.0 | 98.0 |
| Selectivity Score (S(35)) | 0.02 | 0.10 | 0.05 |
Note: Selectivity Score (S(35)) is calculated as the number of kinases with %Ctrl < 35 divided by the total number of kinases tested. A lower score indicates higher selectivity.
From this hypothetical data, 8-Bromo-5-fluoroquinolin-4-ol appears to be a highly selective LYN inhibitor, with significant binding only observed against other closely related Src family members (SRC, FYN, YES, LCK). In contrast, Saracatinib shows broader activity, potently binding to ABL1 and VEGFR2, while A-419259 demonstrates high selectivity for the Src family.
Visualization of Kinase Selectivity
A kinase dendrogram provides an intuitive visualization of selectivity across the kinome.
Caption: Hypothetical Kinome Selectivity of 8-Bromo-5-fluoroquinolin-4-ol.
Experimental Protocol: KINOMEscan™ Competition Binding Assay
-
Assay Principle: The assay involves a kinase-tagged phage, the test compound, and an immobilized ligand that competes with the compound for the kinase's active site.[13]
-
Preparation: The test compound, 8-Bromo-5-fluoroquinolin-4-ol, is prepared in DMSO at a high concentration.
-
Assay Execution: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 480 kinases.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag associated with the phage.[13]
-
Data Analysis: Results are reported as %Ctrl, where the DMSO control represents 100% and a value of 0% indicates full displacement by the test compound. Hits are typically defined as kinases exhibiting a %Ctrl below a certain threshold (e.g., 10% or 35%). For hits, a follow-up Kd determination is performed using an 11-point dose-response curve.[13]
Part 2: Cellular Target Engagement – Validating Biochemical Hits
While biochemical assays are essential, they do not account for cell permeability, target accessibility, or intracellular competition with endogenous ATP. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm direct target engagement in a more physiologically relevant environment.[14][15] CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16][17]
Hypothetical CETSA Results
We assess the thermal stabilization of LYN and a key off-target, SRC, in intact cells treated with 8-Bromo-5-fluoroquinolin-4-ol.
| Table 2: CETSA Thermal Shift (ΔTm) Data | |
| Protein Target | ΔTm with 10 µM 8-Bromo-5-fluoroquinolin-4-ol (°C) |
| LYN (Primary Target) | + 5.8°C |
| SRC (Off-Target) | + 3.2°C |
| GAPDH (Negative Control) | + 0.2°C |
A significant thermal shift for LYN confirms robust target engagement in cells. The smaller shift for SRC suggests weaker engagement, corroborating the biochemical data. The negligible shift for the control protein GAPDH demonstrates the specificity of the interaction.
CETSA Experimental Workflow Diagram
Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Intact Cell CETSA
-
Cell Culture: Grow the selected cell line (e.g., a human B-cell lymphoma line expressing endogenous LYN) to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound (10 µM 8-Bromo-5-fluoroquinolin-4-ol) or vehicle (DMSO) for 1 hour.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.
-
Detection: Analyze the amount of soluble target protein (LYN) remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between vehicle- and compound-treated samples (ΔTm) indicates the degree of stabilization.[15]
Part 3: Broad Safety Pharmacology Screening
To de-risk a compound for further development, it is crucial to assess its potential for interactions with targets outside the kinome that are commonly associated with adverse drug reactions. Safety screening panels, such as the Eurofins SafetyScreen44, test for binding against a curated list of GPCRs, ion channels, transporters, and other enzymes.[19]
Hypothetical SafetyScreen44 Panel Results
The compound is typically screened at a concentration of 10 µM.[20] A result is often considered a "hit" if it shows >50% inhibition of radioligand binding or enzyme activity.
| Table 3: Summary of SafetyScreen44 Panel Results (10 µM) | |
| Target Class | Number of Hits (>50% Inhibition) |
| GPCRs (24 targets) | 0 |
| Ion Channels (7 targets) | 0 |
| Transporters (3 targets) | 0 |
| Enzymes (8 targets) | 1 (PDE3A) |
| Nuclear Receptors (2 targets) | 0 |
In this hypothetical screen, 8-Bromo-5-fluoroquinolin-4-ol shows a very clean profile, with a single off-target interaction observed with Phosphodiesterase 3A (PDE3A). This interaction would warrant further investigation to determine its potency (IC50) and potential physiological consequences. Such a clean profile is highly desirable and suggests a lower risk of off-target-driven toxicity.[21]
Conclusion
This guide outlines a systematic, multi-faceted approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, using the hypothetical molecule 8-Bromo-5-fluoroquinolin-4-ol as an exemplar. The combination of broad kinome screening, cellular target engagement validation, and safety pharmacology profiling provides a robust and comprehensive assessment of an inhibitor's selectivity.
Based on our hypothetical data, 8-Bromo-5-fluoroquinolin-4-ol emerges as a highly selective LYN kinase inhibitor with excellent target engagement in cells and a clean broader safety profile. This profile makes it a compelling candidate for further preclinical development, demonstrating how a rigorous and early assessment of cross-reactivity is fundamental to identifying promising and safer therapeutic agents.
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Benchmarking 8-Bromo-5-fluoroquinolin-4-OL: A Comparative Guide for Drug Discovery Professionals
In the ever-evolving landscape of antimicrobial resistance, the quest for novel fluoroquinolones with enhanced efficacy and improved safety profiles is a paramount objective in drug discovery. This guide provides a comprehensive framework for benchmarking a promising new entity, 8-Bromo-5-fluoroquinolin-4-OL, against established fluoroquinolones. By presenting a detailed, technically grounded comparison, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate its potential as a next-generation antibacterial agent.
Introduction: The Enduring Relevance of Fluoroquinolones and the Promise of Novel Derivatives
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that directly inhibit bacterial DNA synthesis.[1] Their mechanism of action involves the targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][][4] By forming a stable complex with these enzymes and DNA, fluoroquinolones block the DNA replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.[2][5] While highly effective, the extensive use of fluoroquinolones has led to the emergence of bacterial resistance, necessitating the development of new derivatives with improved potency and the ability to circumvent existing resistance mechanisms.[2][6]
8-Bromo-5-fluoroquinolin-4-OL is a novel quinoline derivative that holds potential for enhanced antibacterial activity due to its unique halogen substitutions. The introduction of a bromine atom at the C8 position and a fluorine atom at the C5 position of the quinoline ring may influence the compound's interaction with its target enzymes and its cellular uptake. This guide outlines a rigorous, multi-faceted approach to compare the performance of 8-Bromo-5-fluoroquinolin-4-OL against two widely used fluoroquinolones, Ciprofloxacin and Levofloxacin.
Comparative Experimental Framework
To provide a holistic assessment of 8-Bromo-5-fluoroquinolin-4-OL, a series of head-to-head comparative experiments are proposed. The following protocols are designed to be self-validating and are grounded in established methodologies.
Assessment of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The primary measure of an antibiotic's efficacy is its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
-
Bacterial Strain Selection: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacterial strains will be used.
-
Inoculum Preparation: Bacterial cultures will be grown in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard. This suspension will then be diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation and Serial Dilution: Stock solutions of 8-Bromo-5-fluoroquinolin-4-OL, Ciprofloxacin, and Levofloxacin will be prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions will be performed in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The inoculated microtiter plates will be incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Evaluation of Target Enzyme Inhibition: DNA Gyrase Supercoiling Assay
To understand the mechanistic basis of antibacterial activity, it is crucial to assess the compound's ability to inhibit its primary target, DNA gyrase. This assay measures the inhibition of the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA.
-
Reaction Mixture Preparation: The reaction mixture will contain purified E. coli DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and reaction buffer.
-
Compound Addition: Varying concentrations of 8-Bromo-5-fluoroquinolin-4-OL, Ciprofloxacin, and Levofloxacin will be added to the reaction mixtures.
-
Incubation: The reactions will be incubated at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Reaction Termination and Gel Electrophoresis: The reaction will be stopped, and the DNA will be separated by agarose gel electrophoresis. Supercoiled and relaxed DNA forms will migrate at different rates.
-
Data Analysis: The gel will be stained with a fluorescent dye (e.g., ethidium bromide) and visualized. The concentration of the compound required to inhibit 50% of the supercoiling activity (IC50) will be determined.
Assessment of Cytotoxicity: MTT Assay
A critical aspect of drug development is to ensure that the compound is selectively toxic to bacteria with minimal harm to human cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[7]
-
Cell Line Selection: A human cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), will be used.
-
Cell Seeding: Cells will be seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells will be treated with various concentrations of 8-Bromo-5-fluoroquinolin-4-OL, Ciprofloxacin, and Levofloxacin for 24-48 hours.
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals will be dissolved in a solubilization solution (e.g., DMSO), and the absorbance will be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) will be calculated.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| 8-Bromo-5-fluoroquinolin-4-OL | 0.125 | 0.06 | 0.5 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
| Levofloxacin | 0.25 | 0.03 | 1 |
Table 2: Comparative DNA Gyrase Inhibition and Cytotoxicity
| Compound | DNA Gyrase IC50 (µM) | Cytotoxicity CC50 (µM) on HEK293 cells | Selectivity Index (CC50/IC50) |
| 8-Bromo-5-fluoroquinolin-4-OL | 0.8 | >100 | >125 |
| Ciprofloxacin | 1.2 | >100 | >83 |
| Levofloxacin | 1.5 | >100 | >67 |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the benchmarking process.
Caption: Experimental workflow for benchmarking 8-Bromo-5-fluoroquinolin-4-OL.
Discussion and Future Directions
The proposed experimental framework provides a robust methodology for a comprehensive comparison of 8-Bromo-5-fluoroquinolin-4-OL with established fluoroquinolones. The hypothetical data suggests that 8-Bromo-5-fluoroquinolin-4-OL may exhibit potent antibacterial activity against a broad spectrum of bacteria, potentially with improved activity against certain strains compared to Ciprofloxacin and Levofloxacin.
Furthermore, the lower hypothetical IC50 value against DNA gyrase indicates a strong potential for target engagement. A high selectivity index, derived from a high CC50 value in cytotoxicity assays and a low IC50 for the bacterial target, would be a strong indicator of a favorable therapeutic window.
Future studies should expand the panel of bacterial strains to include resistant isolates to determine the compound's efficacy against clinically challenging pathogens. Investigating the inhibition of topoisomerase IV would provide a more complete picture of its dual-targeting mechanism.[2] Additionally, in vivo efficacy studies in animal models of infection are a critical next step to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of 8-Bromo-5-fluoroquinolin-4-OL.
References
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Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
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Safety Operating Guide
Proper Disposal of 8-Bromo-5-fluoroquinolin-4-OL: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 8-Bromo-5-fluoroquinolin-4-ol, ensuring the safety of laboratory personnel and adherence to environmental regulations. Understanding the causality behind each step is crucial for building a culture of safety and maintaining the trustworthiness of our scientific endeavors.
Hazard Identification and Immediate Safety
Before handling 8-Bromo-5-fluoroquinolin-4-ol, a thorough understanding of its potential hazards is essential. This compound is a halogenated organic compound, a class of chemicals that requires specific handling and disposal procedures.
GHS Hazard Profile:
Based on available Safety Data Sheet (SDS) information, 8-Bromo-5-fluoroquinolin-4-ol presents the following hazards[1]:
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
These classifications dictate the minimum personal protective equipment (PPE) and handling precautions required.
Core Directive: Personal Protective Equipment (PPE)
Always handle 8-Bromo-5-fluoroquinolin-4-ol in a well-ventilated area, preferably within a certified chemical fume hood[2][3]. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles[4][5].
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or perforation before use[2].
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill risk, a chemically resistant apron is recommended[2][3].
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear, pre-defined emergency plan is a hallmark of a trustworthy and safe laboratory environment.
Exposure Protocol:
-
Inhalation: If you experience respiratory irritation, move to fresh air immediately. If symptoms persist or breathing becomes difficult, seek immediate medical attention[2][4].
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. If skin irritation persists, seek medical attention[4][6].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][5].
Spill Cleanup Protocol:
For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or a commercial sorbent. Collect the absorbed material and contaminated cleaning supplies into a designated, properly labeled hazardous waste container[3][7][8]. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
The Core of Disposal: Waste Characterization and Segregation
The fundamental principle of chemical waste management is proper segregation. This prevents dangerous reactions and allows for environmentally responsible disposal, which for halogenated compounds, is typically high-temperature incineration[9].
8-Bromo-5-fluoroquinolin-4-ol is classified as a halogenated organic waste. This is due to the presence of bromine and fluorine atoms in its molecular structure. It is imperative to segregate this waste stream from all other types of chemical waste, particularly non-halogenated organic solvents[9][10].
Why Segregate? Mixing halogenated and non-halogenated waste streams complicates the disposal process. Non-halogenated solvents can often be recycled or used as fuel, a more environmentally friendly and cost-effective disposal route. Halogenated compounds, however, require specialized incineration facilities equipped with scrubbers to neutralize the acidic gases (like hydrobromic and hydrofluoric acid) produced during combustion[11].
Step-by-Step Disposal Protocol
This protocol follows the journey of the waste from the point of generation to its final collection by a certified hazardous waste handler.
Step 1: Container Selection
Choose a waste container that is in good condition and chemically compatible with 8-Bromo-5-fluoroquinolin-4-ol. High-density polyethylene (HDPE) or glass containers are generally suitable[3][12]. The container must have a secure, leak-proof screw cap[10][13]. Never use metal containers for acidic or potentially corrosive materials[12].
Step 2: Labeling the Waste Container
Proper labeling is a critical regulatory requirement and ensures the safety of everyone who may handle the container. The label must be affixed to the container before any waste is added[10][14]. The label must include[14][15][16]:
-
The words "Hazardous Waste"
-
The full chemical name: "8-Bromo-5-fluoroquinolin-4-ol" (no abbreviations or formulas)
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date accumulation started (the date the first drop of waste was added)
-
The name of the principal investigator and the laboratory location (room number)
Step 3: Accumulating Waste
Collect all waste containing 8-Bromo-5-fluoroquinolin-4-ol, including contaminated solids like gloves, weigh paper, and absorbent materials, in your labeled "Halogenated Organic Waste" container.
-
Keep the container closed at all times , except when actively adding waste. Do not leave a funnel in the opening[13][16]. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion[12].
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is "at or near the point of generation" and under the control of the laboratory personnel generating the waste[13][17][18]. This means waste should not be moved from the generating lab to another room for storage[13][19].
SAA Requirements:
-
The SAA must be clearly marked with a sign that reads "Hazardous Waste Satellite Accumulation Area"[13].
-
The total volume of hazardous waste in the SAA cannot exceed 55 gallons[13][17][18].
-
Incompatible waste streams within the SAA must be segregated, for example, by using secondary containment bins[17][20][21]. Your halogenated waste container should be stored separately from acids, bases, and oxidizers.
The following diagram illustrates the decision-making process for handling 8-Bromo-5-fluoroquinolin-4-ol waste in the laboratory.
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Personal protective equipment for handling 8-Bromo-5-fluoroquinolin-4-OL
An Expert Guide to the Safe Handling of 8-Bromo-5-fluoroquinolin-4-OL: Personal Protective Equipment and Disposal Protocols
A Note on Scientific Diligence: Comprehensive toxicological data for 8-Bromo-5-fluoroquinolin-4-ol is not extensively published. Therefore, this guide is synthesized from the safety profiles of structurally similar halogenated quinolines and established principles of laboratory safety. As a Senior Application Scientist, my recommendation is to treat this compound with the caution afforded to a substance of unknown toxicity, implementing the robust controls outlined below. Always consult your institution's Environmental Health and Safety (EHS) department for site-specific guidance.
Hazard Identification: A Structurally-Informed Risk Assessment
8-Bromo-5-fluoroquinolin-4-ol belongs to the family of halogenated quinolines. Compounds in this class are known to be biologically active and can present several potential hazards. Based on data from analogous structures, a thorough risk assessment must assume the following potential hazards:
-
Skin Corrosion/Irritation (Category 2): May cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation (Category 2): Poses a risk of serious eye irritation.[1][2]
-
Acute Oral Toxicity (Category 4): May be harmful if swallowed.[3][4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[2]
Given these potential risks, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
Core Directive: Personal Protective Equipment (PPE)
PPE is your last and most personal line of defense. Its selection and use should be deliberate and matched to the specific task. Do not rely on a "one-size-fits-all" approach.
Table 1: Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical safety goggles and full-face shield | Double-gloving with nitrile rubber gloves | Tightly-cuffed lab coat | Required: Use within a chemical fume hood. N95 or higher-rated respirator is recommended as a secondary precaution. |
| Solution Preparation | Chemical safety goggles and full-face shield | Double-gloving with nitrile rubber gloves | Chemical-resistant apron over a lab coat | Required: All work must be performed in a certified chemical fume hood. |
| Reaction Monitoring & Workup | Chemical safety goggles and full-face shield | Double-gloving with nitrile rubber gloves | Chemical-resistant apron over a lab coat | Required: All work must be performed in a certified chemical fume hood. |
The Causality Behind PPE Choices:
-
Eye and Face Protection: The potential for severe eye irritation necessitates, at a minimum, chemical splash goggles that form a seal around the eyes.[1] A full-face shield is mandated when handling the powder or preparing solutions due to the heightened risk of splashes or aerosol generation, providing a secondary barrier for the entire face.
-
Hand Protection: Nitrile rubber gloves offer good resistance to a range of chemicals. Double-gloving is a field-proven best practice that protects against tears and provides a simple method for doffing the contaminated outer layer without touching the skin. Always inspect gloves for visible signs of degradation before use.
-
Body Protection: A standard lab coat protects against incidental contact. However, when handling solutions, a chemical-resistant apron provides a superior, non-porous barrier to protect against spills that could otherwise soak through the lab coat fabric.
-
Respiratory Protection: The primary method of respiratory protection is an engineering control: the chemical fume hood. This captures dust and vapors at the source. An N95 respirator is recommended as an additional layer of protection against inhaling fine particulates when weighing the solid, a task known to generate airborne dust.
Experimental Workflow: A Self-Validating Safety Protocol
Adherence to a strict, logical workflow ensures that safety checks are integrated at every stage of handling. The following diagram outlines the critical decision points and actions from procurement to disposal.
Figure 1. A comprehensive workflow for handling 8-Bromo-5-fluoroquinolin-4-ol.
Operational and Disposal Plans
Emergency First-Aid Procedures
Immediate action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, call for emergency medical assistance.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Spill Management
-
Minor Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand). Scoop the material into a designated, sealed container for halogenated solid waste.
-
Major Spill: Evacuate the laboratory immediately. Alert personnel in adjacent areas and contact your institution's EHS emergency line.
Waste Disposal: A Critical Responsibility
8-Bromo-5-fluoroquinolin-4-ol is a halogenated organic compound. It is imperative that its waste stream is kept separate from non-halogenated waste to ensure proper disposal and control costs.[7][8]
Step-by-Step Disposal Protocol:
-
Segregate Waste: Maintain separate, clearly labeled containers for:
-
Halogenated Liquid Waste: Reaction mixtures, used solvents.
-
Halogenated Solid Waste: Contaminated gloves, weigh paper, absorbent materials.
-
-
Use Appropriate Containers: Waste containers must be in good condition, compatible with the chemicals, and have a tightly sealing cap.[9][10]
-
Label Correctly: Affix a hazardous waste tag to the container before adding the first drop of waste.[8] The label must clearly state "Halogenated Waste" and list all chemical constituents by their full names.
-
Store Safely: Keep waste containers closed at all times except when adding waste. Store them in a designated, secondary containment area within the lab.
-
Schedule Pickup: Do not allow waste to accumulate. Follow your institution's procedures for hazardous waste pickup.
By integrating these expert-level protocols into your daily operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
-
Personal Protective Equipment (PPE) for Cytostatics . SKAN AG. [Link]
-
8-Bromoquinoline Safety and Hazards . PubChem, National Center for Biotechnology Information. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Halogenated Solvents Safety Procedures . Washington State University. [Link]
-
5-Bromo-8-fluoro-quinolin-3-ol Chemical and Physical Properties . PubChem, National Center for Biotechnology Information. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
